CG428
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C43H43FN10O6 |
|---|---|
Molecular Weight |
814.9 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-[3-[4-[6-[6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]piperazin-1-yl]-3-oxopropoxy]ethylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C43H43FN10O6/c44-28-6-1-5-27(25-28)32-10-4-18-52(32)37-14-13-35-46-26-34(54(35)49-37)30-8-3-11-36(47-30)50-19-21-51(22-20-50)39(56)16-23-60-24-17-45-31-9-2-7-29-40(31)43(59)53(42(29)58)33-12-15-38(55)48-41(33)57/h1-3,5-9,11,13-14,25-26,32-33,45H,4,10,12,15-24H2,(H,48,55,57)/t32-,33?/m1/s1 |
InChI Key |
FWANKJAOTQAHHR-KWRHIPAJSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C2=NN3C(=NC=C3C4=NC(=CC=C4)N5CCN(CC5)C(=O)CCOCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C=C2)C9=CC(=CC=C9)F |
Canonical SMILES |
C1CC(N(C1)C2=NN3C(=NC=C3C4=NC(=CC=C4)N5CCN(CC5)C(=O)CCOCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C=C2)C9=CC(=CC=C9)F |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Enigma of CG428 in Colorectal Cancer: A Case of Mistaken Identity
Initial investigations into the mechanism of action of a compound designated CG428 in the context of colorectal cancer have revealed no direct scientific evidence or clinical data to support such an application. Extensive database searches and reviews of current literature indicate that this compound is, in fact, a topical botanical formulation developed for the management of chemotherapy-induced alopecia, primarily in breast cancer survivors.
The user's request for an in-depth technical guide on the core mechanism of this compound in colorectal cancer appears to stem from a misunderstanding of the compound's therapeutic target and area of research. Current and publicly available information does not associate this compound with any oncological indications for colorectal cancer.
Research into this compound has focused on its role in promoting hair regrowth. A pilot randomized, double-blind, controlled clinical trial investigated the impact of a topical lotion, this compound, on permanent chemotherapy-induced alopecia in breast cancer survivors. The lotion is a botanical drug candidate containing a proprietary blend of four plant-based ingredients: citrus, cocoa, guarana, and onion extracts. The study aimed to evaluate the lotion's effect on hair thickness and density.
Given the absence of any preclinical or clinical research on this compound's activity in colorectal cancer, it is not possible to provide a technical guide on its mechanism of action, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways as requested. The scientific community has not explored this compound for this particular malignancy.
For researchers, scientists, and drug development professionals interested in colorectal cancer therapeutics, the field remains vibrant with numerous investigational agents targeting a variety of molecular pathways. These include, but are not limited to, inhibitors of EGFR, VEGF, BRAF, MEK, and immune checkpoint molecules. However, this compound is not among the compounds currently under investigation for this disease.
It is crucial for research and development efforts to be guided by accurate and validated information. In this instance, the available evidence strongly indicates that this compound's therapeutic focus lies in the dermatological field, specifically in addressing the challenging side effect of hair loss due to chemotherapy, and not in the systemic treatment of colorectal cancer. Future inquiries into colorectal cancer therapeutics should focus on compounds with established preclinical or clinical data in this indication.
CG428: A Selective TRK Degrader for Targeted Cancer Therapy
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] Dysregulation of TRK signaling, often through gene fusions, is a known driver in a variety of cancers. CG428 is a first-in-class, potent, and selective degrader of TRK proteins.[2][3] It is a proteolysis-targeting chimera (PROTAC) that induces the degradation of TRK via the ubiquitin-proteasome system, offering a promising therapeutic strategy for TRK-driven malignancies.[2][3] This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with the evaluation of this compound.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to the TRK kinase domain and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3] By bringing TRK and CRBN into close proximity, this compound facilitates the ubiquitination of the TRK protein, marking it for degradation by the 26S proteasome.[2][4] This targeted protein degradation approach leads to the removal of the entire TRK protein, thereby inhibiting its downstream signaling pathways, such as the PLCγ1 pathway.[2][4]
Caption: Mechanism of action of this compound as a TRK degrader.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Binding Affinity of this compound for TRK Kinases
| Kinase | Binding Affinity (Kd, nM) |
| TRKA | 1 |
| TRKB | 28 |
| TRKC | 4.2 |
Data obtained from MedchemExpress and Tocris Bioscience.[3][5]
Table 2: In Vitro Degradation and Anti-proliferative Activity of this compound
| Cell Line | Target Protein | DC50 (nM) | IC50 (nM) |
| KM12 | TPM3-TRKA | 0.36 | 2.9 |
| HEL | Wild-type TRKA | 2.23 | Not Reported |
Data obtained from MedchemExpress and Tocris Bioscience.[3][5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blotting for TRK Degradation
This protocol is used to determine the degradation of TRK protein following treatment with this compound.
-
Cell Culture and Treatment:
-
Culture KM12 colorectal carcinoma cells in appropriate media until they reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for TRKA (or other TRK isoforms) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the TRK protein levels to the loading control.
-
Calculate the percentage of TRK protein remaining compared to the vehicle-treated control.
-
Plot the percentage of remaining protein against the log of the this compound concentration to determine the DC50 value (the concentration at which 50% of the protein is degraded).
-
Caption: Experimental workflow for Western Blot analysis of TRK degradation.
Cell Viability Assay (IC50 Determination)
This protocol is used to assess the effect of this compound on the proliferation of cancer cells.
-
Cell Seeding:
-
Seed KM12 cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Allow cells to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10,000 nM) for a specified duration (e.g., 72 hours). Include a vehicle control.
-
-
Viability Assessment:
-
Use a commercial cell viability reagent such as CellTiter-Glo® or MTT.
-
For CellTiter-Glo®, add the reagent to each well, incubate, and measure luminescence using a plate reader.
-
For MTT, add the MTT reagent, incubate, solubilize the formazan (B1609692) crystals, and measure absorbance.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Ubiquitination Assay
This assay confirms that this compound induces the ubiquitination of TRK.
-
Cell Treatment and Lysis:
-
Treat KM12 cells with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells in a denaturing lysis buffer to disrupt protein-protein interactions.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G agarose (B213101) beads.
-
Incubate the lysate with an anti-TRKA antibody to immunoprecipitate TRKA and its bound proteins.
-
Collect the immunoprecipitates using protein A/G agarose beads.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads.
-
Perform Western blotting as described above.
-
Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated TRKA. A smear or ladder of higher molecular weight bands indicates ubiquitination.
-
In Vivo Efficacy
This compound has demonstrated good plasma exposure levels in mice, suggesting its potential for in vivo applications.[1][4] While specific tumor growth inhibition data from xenograft models is not detailed in the currently available public literature, a typical experimental design to evaluate in vivo efficacy would be as follows:
-
Xenograft Model: Subcutaneous implantation of KM12 cells into immunocompromised mice (e.g., nude mice).
-
Treatment: Once tumors are established, mice would be treated with this compound (e.g., via oral gavage or intraperitoneal injection) at various doses and schedules. A vehicle control group would also be included.
-
Efficacy Assessment: Tumor volume and body weight would be measured regularly. At the end of the study, tumors would be excised for further analysis (e.g., Western blotting to confirm TRK degradation).
Caption: General workflow for in vivo efficacy studies of this compound.
Conclusion
This compound is a potent and selective TRK degrader with a clear mechanism of action. The preclinical data demonstrate its ability to effectively degrade TRK proteins and inhibit the growth of TRK-fusion positive cancer cells in vitro. Its favorable pharmacokinetic properties in mice support its further investigation as a potential therapeutic agent for the treatment of TRK-driven cancers. The experimental protocols outlined in this guide provide a framework for the continued evaluation and development of this promising targeted therapy.
References
- 1. Discovery of First-In-Class Potent and Selective Tropomyosin Receptor Kinase Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CG 428 (7425) by Tocris, Part of Bio-Techne [bio-techne.com]
- 4. Discovery of First-In-Class Potent and Selective Tropomyosin Receptor Kinase Degraders. | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
CG428 PROTAC for TRKA Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the body's own cellular machinery to selectively eliminate disease-causing proteins. This guide provides a comprehensive technical overview of CG428, a first-in-class, potent, and selective PROTAC designed to induce the degradation of Tropomyosin Receptor Kinase A (TRKA). TRKA is a clinically validated target in various cancers, and its degradation offers a promising alternative to traditional kinase inhibition, particularly in the context of drug resistance. This document details the mechanism of action of this compound, presents its key performance data, outlines detailed experimental protocols for its evaluation, and provides insights into its synthesis and signaling pathways.
Introduction to this compound
This compound is a heterobifunctional small molecule that potently and selectively degrades TRKA. It is comprised of a ligand that binds to TRKA, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3][4] By bringing TRKA into proximity with CRBN, this compound facilitates the ubiquitination of TRKA, marking it for degradation by the 26S proteasome.[5] This event-driven pharmacology allows for substoichiometric, catalytic degradation of the target protein, a key advantage over occupancy-driven inhibitors. This compound has demonstrated potent anti-tumor activity in preclinical models, particularly in cancers harboring TRK fusions, such as the TPM3-TRKA fusion found in colorectal carcinoma.[2][5]
Mechanism of Action
The mechanism of this compound-induced TRKA degradation follows the canonical PROTAC pathway:
-
Ternary Complex Formation: this compound simultaneously binds to TRKA and the CRBN E3 ubiquitin ligase, forming a key ternary complex (TRKA-CG428-CRBN).
-
Ubiquitination: Within the ternary complex, CRBN facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of TRKA.
-
Proteasomal Degradation: The poly-ubiquitinated TRKA is then recognized and degraded by the 26S proteasome.
-
Catalytic Cycle: this compound is released after inducing ubiquitination and can subsequently engage another TRKA and CRBN molecule, allowing for multiple rounds of degradation.
This process leads to the effective removal of TRKA from the cell, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.[5]
Quantitative Data Presentation
The following tables summarize the key in vitro performance metrics of this compound.
Table 1: Degradation Potency and Cellular Activity of this compound
| Parameter | Cell Line | Target | Value | Reference |
| DC50 | KM12 | TPM3-TRKA fusion | 0.36 nM | [2][3][4] |
| IC50 | KM12 | PLCγ1 phosphorylation | 0.33 nM | [2][3] |
| IC50 | KM12 | Cell Growth Inhibition | 2.9 nM | [2][3][4] |
-
DC50 (Half-maximal Degradation Concentration): The concentration of this compound required to degrade 50% of the target protein.
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of this compound required to inhibit a biological process by 50%.
Table 2: Binding Affinity and Selectivity of this compound
| Parameter | Target | Value | Reference |
| Kd | TRKA | 1 nM | [2][3][4] |
| Kd | TRKB | 28 nM | [2][3][4] |
| Kd | TRKC | 4.2 nM | [2][3][4] |
-
Kd (Dissociation Constant): A measure of the binding affinity of this compound to its targets. A lower Kd indicates a higher binding affinity.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
Chemical Synthesis of this compound
This compound is a PROTAC composed of a pan-TRK inhibitor (an analog of GNF-8625), a linker, and the CRBN E3 ligase ligand pomalidomide.[2][4] While the detailed, step-by-step synthesis protocol is proprietary to the discovering entity, a general synthetic strategy can be outlined based on publicly available information on PROTAC synthesis.
The synthesis would likely involve a multi-step process:
-
Synthesis of the TRK-binding moiety: This would involve the synthesis of an analog of the pan-TRK inhibitor GNF-8625, modified with a functional group suitable for linker attachment.
-
Synthesis of the CRBN-binding moiety with a linker: Pomalidomide would be derivatized with a linker of appropriate length and composition. This linker would possess a reactive group at its terminus.
-
Coupling of the two moieties: The TRK-binding moiety and the pomalidomide-linker construct would be coupled via a suitable chemical reaction, such as an amide bond formation or a click chemistry reaction, to yield the final this compound molecule.
-
Purification: The final product would be purified using standard chromatographic techniques, such as HPLC.
Western Blotting for TRKA Degradation
This protocol is used to determine the dose-dependent degradation of TRKA protein in cells following treatment with this compound.
-
Cell Culture and Treatment:
-
Culture KM12 colorectal carcinoma cells in appropriate media and conditions until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for TRKA overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the TRKA band intensity to the loading control.
-
Calculate the percentage of TRKA degradation relative to the vehicle control for each concentration of this compound.
-
Plot the degradation percentage against the log of the this compound concentration to determine the DC50 value.
-
Cell Viability Assay (MTT/MTS Assay)
This protocol is used to measure the effect of this compound on the viability and proliferation of cancer cells.
-
Cell Seeding:
-
Seed KM12 cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with the different concentrations of this compound and a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Addition of Reagent:
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours.
-
-
Measurement:
-
If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
TRKA Signaling Pathway
TRKA is a receptor tyrosine kinase that, upon binding to its ligand, Nerve Growth Factor (NGF), dimerizes and autophosphorylates, initiating downstream signaling cascades. These pathways, including the MAPK/ERK and PI3K/AKT pathways, are crucial for cell survival, proliferation, and differentiation. In cancer, chromosomal rearrangements can lead to the formation of TRK fusion proteins (e.g., TPM3-TRKA), which are constitutively active and drive oncogenesis. By degrading TRKA, this compound effectively shuts down these oncogenic signaling pathways.
References
Biological activity of CG428 in cancer cell lines
An In-Depth Technical Guide to the Biological Activity of CG428 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the biological activity of this compound, a first-in-class, potent, and selective degrader of Tropomyosin Receptor Kinase (TRK). This compound functions as a Proteolysis Targeting Chimera (PROTAC), offering a novel therapeutic modality for cancers driven by oncogenic TRK fusion proteins.
Core Mechanism of Action
This compound is a heterobifunctional small molecule designed to induce the targeted degradation of TRK proteins via the ubiquitin-proteasome system.[1][2] It operates by hijacking the cell's natural protein disposal machinery. The molecule consists of two active moieties connected by a chemical linker:
-
A TRK-binding moiety: This ligand is based on a pan-TRK kinase inhibitor (GNF-8625) that binds to the intracellular kinase domain of TRK proteins.[3][4]
-
An E3 Ligase-recruiting moiety: This ligand is a derivative of thalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][5]
The mechanism of action unfolds in a catalytic cycle:
-
Ternary Complex Formation: this compound simultaneously binds to both the TRK protein and the CRBN E3 ligase, forming a transient ternary complex (TRK-CG428-CRBN).[1][6]
-
Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to tag the TRK protein with a polyubiquitin (B1169507) chain.[2]
-
Proteasomal Degradation: The polyubiquitinated TRK protein is recognized and subsequently degraded by the 26S proteasome.[6]
-
Recycling: this compound is then released and can initiate another cycle of degradation, allowing it to act at sub-stoichiometric concentrations.[1][6]
Biological Activity & Quantitative Data
The primary biological activity of this compound has been characterized in the KM12 human colorectal carcinoma cell line.[7][8] This cell line is a key model as it endogenously expresses the TPM3-TRKA oncogenic fusion protein, a constitutively active kinase that drives cancer cell proliferation.[7][9]
Potency of Protein Degradation and Pathway Inhibition
This compound induces potent and rapid degradation of the TPM3-TRKA fusion protein and inhibits its downstream signaling. The key downstream event affected is the phosphorylation of Phospholipase C gamma 1 (PLCγ1), a critical step in the TRK signaling cascade.[3][10]
| Parameter | Cell Line | Target | Value | Reference |
| DC₅₀ (Degradation) | KM12 (colorectal) | TPM3-TRKA Fusion | 0.36 nM | [3] |
| DC₅₀ (Degradation) | HEL (erythroleukemia) | Wild-Type TRKA | 2.23 nM | [3] |
| IC₅₀ (Inhibition) | KM12 (colorectal) | p-PLCγ1 (Tyr783) | 0.33 nM | [3] |
-
DC₅₀ (Degradation Concentration 50): The concentration of this compound required to degrade 50% of the target protein.
-
IC₅₀ (Inhibitory Concentration 50): The concentration of this compound required to inhibit 50% of the downstream signaling event (PLCγ1 phosphorylation).
Anti-proliferative Activity
By degrading the primary oncogenic driver, this compound effectively inhibits the growth of cancer cells dependent on TRK signaling. Its potency is significantly higher than that of the parent TRK kinase inhibitor from which its binding moiety was derived.[3][11]
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Cell Growth) | KM12 (colorectal) | 2.9 nM | [3] |
TRK Signaling and Point of Intervention
NTRK gene fusions lead to the expression of chimeric TRK proteins that are constitutively active, meaning they signal continuously without the need for their natural ligand, nerve growth factor (NGF).[7] This aberrant signaling activates downstream pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting cell proliferation, survival, and migration. This compound intervenes at the very top of this cascade by eliminating the TRK fusion protein itself, thereby shutting down all downstream signaling.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. Development of PROTACs for targeted degradation of oncogenic TRK fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The TPM3‐NTRK1 rearrangement is a recurring event in colorectal carcinoma and is associated with tumor sensitivity to TRKA kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellosaurus cell line KM12 (CVCL_1331) [cellosaurus.org]
- 9. NTRK1 fusions for the therapeutic intervention of Korean patients with colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of First-In-Class Potent and Selective Tropomyosin Receptor Kinase Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Inhibition of PLCγ1 Phosphorylation by a BTK Inhibitor
Disclaimer: As of the latest available data, there is no publicly accessible scientific literature identifying a compound designated "CG428" and its effects on Phospholipase C gamma 1 (PLCγ1) phosphorylation. To provide a comprehensive and technically accurate guide that fulfills the structural and content requirements of the request, this document will use the well-characterized, first-in-class Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib (B1684441) (formerly PCI-32765) , as a representative molecule. The principles, experimental designs, and signaling pathways described herein are directly applicable to the study of any compound targeting the BTK-PLCγ1 signaling axis.
Executive Summary
Phospholipase C gamma 1 (PLCγ1) is a critical enzyme in signal transduction pathways that regulate a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[1] Its activation is tightly controlled and often dependent on phosphorylation by upstream tyrosine kinases.[2][3][4] In hematopoietic cells, particularly B-lymphocytes, Bruton's tyrosine kinase (BTK) is a key non-receptor tyrosine kinase that directly phosphorylates and activates PLCγ isoforms.[5][6][7] This activation is a crucial step in the B-cell receptor (BCR) signaling cascade.[7][8]
This technical guide details the effect of the BTK inhibitor, Ibrutinib, on the phosphorylation of PLCγ1. Ibrutinib acts as a potent, irreversible inhibitor of BTK, thereby preventing the downstream phosphorylation and subsequent activation of PLCγ1.[9][10] We will explore the underlying signaling pathway, present quantitative data on the inhibitory effects of Ibrutinib, and provide detailed experimental protocols for assessing PLCγ1 phosphorylation.
The BTK-PLCγ1 Signaling Pathway
Upon B-cell receptor (BCR) engagement, a signaling cascade is initiated that leads to the activation of BTK.[8] Activated BTK, in turn, phosphorylates specific tyrosine residues on PLCγ1, most notably Tyrosine 783 (Y783).[2][10][11] This phosphorylation event is essential for relieving the autoinhibited state of PLCγ1, allowing it to catalyze the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][12] These messengers propagate the signal, leading to calcium mobilization and activation of Protein Kinase C (PKC), ultimately driving B-cell proliferation and survival.[12]
Ibrutinib covalently binds to the Cysteine 481 residue in the active site of BTK, leading to its irreversible inhibition.[9][13] This action blocks the kinase activity of BTK, preventing the phosphorylation of its substrates, including PLCγ1.[5][10] The interruption of this signaling cascade is the primary mechanism by which Ibrutinib exerts its therapeutic effects in B-cell malignancies.[13]
Signaling Pathway Diagram
Quantitative Data Summary
Ibrutinib demonstrates potent inhibition of BTK, which translates to the effective blockade of downstream PLCγ1 phosphorylation. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Inhibitory Activity of Ibrutinib
| Target | Assay Type | IC50 Value | Cell Line / System | Reference |
| BTK | Kinase Assay | 0.5 nM | Purified Enzyme | [9][14][15] |
| BTK Phosphorylation | Western Blot | ~0.2 µM (complete inhibition) | Burkitt Lymphoma Cells | [16] |
| Cell Proliferation | Viability Assay | 0.868 µM | Ramos (Burkitt Lymphoma) | [16] |
| Cell Proliferation | Viability Assay | 5.20 µM | Raji (Burkitt Lymphoma) | [16] |
| Cell Proliferation | Viability Assay | 8.89 nM | SKBR3 (Breast Cancer) | [17] |
| Cell Proliferation | Viability Assay | 9.94 nM | BT474 (Breast Cancer) | [17] |
Note: IC50 values for cell proliferation are context-dependent and can vary significantly between different cell lines and experimental conditions.
Key Experimental Protocols
The assessment of a compound's effect on PLCγ1 phosphorylation typically involves cell-based assays followed by biochemical analysis. The most common methods are immunoprecipitation to isolate the protein of interest and Western blotting to detect its phosphorylation state.
General Experimental Workflow
Protocol: Immunoprecipitation of PLCγ1
This protocol is adapted from standard procedures for isolating a target protein from a complex cell lysate.[18][19]
-
Cell Lysis:
-
Culture cells (e.g., Ramos, Raji) to the desired density.
-
Treat cells with Ibrutinib or vehicle control for the specified time.
-
Harvest cells by centrifugation and wash once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cell pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the cleared lysate (e.g., using a Bradford assay).
-
Incubate 500 µg to 1 mg of total protein with a primary antibody against total PLCγ1 overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads or agarose (B213101) slurry and incubate for another 1-2 hours at 4°C.[18]
-
Pellet the beads (using a magnetic rack or centrifugation) and discard the supernatant.
-
Wash the beads three times with ice-cold lysis buffer.
-
-
Elution:
-
After the final wash, resuspend the beads in 2x Laemmli sample buffer.
-
Boil the sample at 95-100°C for 5-10 minutes to elute the protein and denature it for SDS-PAGE.
-
Protocol: Western Blotting for Phospho-PLCγ1 (Y783)
This protocol outlines the detection of the phosphorylated protein following immunoprecipitation.[20]
-
SDS-PAGE and Transfer:
-
Load the eluted samples onto a polyacrylamide gel (e.g., 8% Tris-glycine).
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)). Using BSA is often recommended for phospho-antibodies to reduce background.[20]
-
Incubate the membrane with a primary antibody specific for phosphorylated PLCγ1 at Tyr783 (e.g., anti-p-PLCγ1 Y783) overnight at 4°C.[11][21]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system.
-
To confirm equal loading of the immunoprecipitated protein, the membrane can be stripped and re-probed with an antibody against total PLCγ1.
-
Conclusion
Ibrutinib effectively inhibits the phosphorylation of PLCγ1 by targeting its upstream kinase, BTK. This mechanism disrupts a critical signaling pathway necessary for the survival and proliferation of B-lymphocytes. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate the effects of novel kinase inhibitors on the BTK-PLCγ1 axis. The quantitative assessment of PLCγ1 phosphorylation serves as a robust pharmacodynamic biomarker for evaluating the cellular activity of BTK inhibitors.
References
- 1. [The mechanism of phospholipase Cγ1 activation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for the activation of PLC-γ isozymes by phosphorylation and cancer-associated mutations | eLife [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis for the activation of PLC-γ isozymes by phosphorylation and cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Noncatalytic Bruton's tyrosine kinase activates PLCγ2 variants mediating ibrutinib resistance in human chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bruton’s Tyrosine Kinase: An Emerging Key Player in Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ibrutinib significantly inhibited Bruton's tyrosine kinase (BTK) phosphorylation, in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The conformational state of the BTK substrate PLCγ contributes to Ibrutinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.yizimg.com [file.yizimg.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. targetedonc.com [targetedonc.com]
- 14. The dosing of ibrutinib and related Bruton’s tyrosine kinase inhibitors: eliminating the use of brute force - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 19. protocols.io [protocols.io]
- 20. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 21. Phospho-PLC gamma1 (Tyr783) Antibody | Cell Signaling Technology [cellsignal.com]
Unveiling CG428: A Technical Guide to a First-in-Class TRK Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of CG428, a potent and selective degrader of Tropomyosin Receptor Kinase (TRK). This compound represents a significant advancement in the field of targeted protein degradation, offering a potential therapeutic strategy for cancers driven by TRK fusion proteins.
Discovery and Rationale
This compound was developed as a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule designed to hijack the cell's natural protein disposal machinery to eliminate specific target proteins.[1] The rationale behind the development of this compound was to create a molecule capable of selectively degrading TRK proteins, which are key drivers in a variety of cancers. The design of this compound incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a linker to a pan-TRK inhibitor. This design allows this compound to simultaneously bind to both the TRK protein and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the TRK protein.
Mechanism of Action
This compound functions by inducing the degradation of TRK proteins. This targeted degradation leads to the inhibition of downstream signaling pathways that are crucial for cancer cell proliferation and survival. Specifically, this compound has been shown to effectively reduce the levels of the TPM3-TRKA fusion protein in KM12 colorectal carcinoma cells.[1][2] This reduction in TRKA levels leads to a corresponding inhibition of downstream PLCγ1 phosphorylation, a key signaling event in the TRK pathway.[1]
The signaling pathway targeted by this compound can be visualized as follows:
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro assays. A summary of the key quantitative data is presented in the table below.
| Parameter | Cell Line / Assay | Value | Reference |
| DC50 (TPM3-TRKA degradation) | KM12 colorectal carcinoma cells | 0.36 nM | [1] |
| IC50 (PLCγ1 phosphorylation) | KM12 colorectal carcinoma cells | 0.33 nM | [1] |
| IC50 (Cell Growth) | KM12 colorectal carcinoma cells | 2.9 nM | [1] |
| Kd (Binding affinity for TRKA) | Biochemical Assay | 1 nM | [1] |
| Kd (Binding affinity for TRKB) | Biochemical Assay | 28 nM | [1] |
| Kd (Binding affinity for TRKC) | Biochemical Assay | 4.2 nM | [1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the preparation of three key fragments: the TRK inhibitor, the VHL ligand, and the linker, followed by their sequential coupling. A generalized workflow for the synthesis is depicted below.
Due to the proprietary nature of specific synthetic routes, detailed experimental protocols from the primary literature are not publicly available. However, the general principles of PROTAC synthesis involve standard organic chemistry reactions such as amide bond formation, cross-coupling reactions, and protecting group manipulations.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize this compound, based on standard methodologies in the field.
Cell Viability Assay
-
Cell Seeding: Plate KM12 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) for 72 hours.
-
Viability Assessment: Add a resazurin-based reagent (e.g., CellTiter-Blue) to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
Western Blotting for TRK Degradation
-
Cell Lysis: Treat KM12 cells with various concentrations of this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against TRKA and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control to determine the extent of degradation.
In Vitro Binding Assay (e.g., TR-FRET)
-
Assay Setup: In a 384-well plate, add a biotinylated TRK protein, a fluorescently labeled antibody, and a streptavidin-conjugated energy donor.
-
Compound Addition: Add a serial dilution of this compound to the wells.
-
Incubation: Incubate the plate at room temperature for a specified period to allow binding to reach equilibrium.
-
Signal Detection: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a suitable plate reader.
-
Data Analysis: Calculate the Kd value by fitting the binding curve to a suitable model.
Conclusion
This compound is a pioneering TRK degrader with potent and selective activity against TRK fusion proteins. Its ability to induce the degradation of these oncoproteins at sub-nanomolar concentrations highlights the potential of the PROTAC technology for the development of novel cancer therapeutics. The data presented in this guide provide a comprehensive overview of the discovery, mechanism of action, and biological characterization of this compound, offering a valuable resource for researchers and drug development professionals in the field of oncology. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.
References
The Selective Binding Affinity of CG428 for Tropomyosin Receptor Kinase (TRK) Family Members: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity of CG428, a potent Tropomyosin Receptor Kinase (TRK) degrader, for the three members of the TRK family of receptor tyrosine kinases: TRKA, TRKB, and TRKC. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and neuroscience research.
This compound is a proteolysis-targeting chimera (PROTAC) that induces the degradation of TRK proteins. It is composed of a pan-TRK inhibitor, GNF-8625, linked to a ligand for the Cereblon E3 ubiquitin ligase.[1] This dual-action mechanism allows for the targeted removal of TRK proteins from the cellular environment.
Executive Summary
This compound demonstrates a distinct selectivity profile across the TRK receptor family. It exhibits the highest affinity for TRKA, followed by TRKC, and then TRKB. This preferential binding is critical for its potential therapeutic applications, allowing for targeted effects on specific TRK-driven signaling pathways. The quantitative binding affinities, as determined by the KINOMEscan® assay, are summarized below.
Data Presentation: this compound Binding Affinity
The dissociation constants (Kd) of this compound for TRKA, TRKB, and TRKC are presented in Table 1. A lower Kd value signifies a higher binding affinity.
| Receptor | Dissociation Constant (Kd) |
| TRKA | 1.0 nM |
| TRKB | 28.0 nM |
| TRKC | 4.2 nM |
Data sourced from KINOMEscan® assay results.[1][2][3]
These data clearly illustrate that this compound binds to TRKA with 28-fold greater affinity than to TRKB and with 4.2-fold greater affinity than to TRKC.
Experimental Protocols: KINOMEscan® Binding Assay
The binding affinity of this compound to the TRK receptors was quantified using the KINOMEscan® competition binding assay. This method provides a quantitative measure of the interactions between a test compound and a large panel of kinases.
Principle:
The KINOMEscan® assay is an active site-directed competition binding assay. It measures the ability of a test compound to displace a proprietary, immobilized ligand from the kinase active site. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase. Quantification is achieved through quantitative PCR (qPCR) of a DNA tag fused to the kinase.
Methodology:
-
Kinase Preparation: Recombinant human TRKA, TRKB, and TRKC kinases are expressed as fusions with a unique DNA tag.
-
Ligand Immobilization: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The test compound, this compound, is incubated at various concentrations with the specific TRK kinase and the immobilized ligand. This compound competes with the immobilized ligand for binding to the ATP-binding site of the kinase.
-
Quantification: Following incubation, the amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.
-
Data Analysis: The results are expressed as the percentage of the control (vehicle-treated) sample. These values are then used to calculate the dissociation constant (Kd), which reflects the binding affinity of the test compound for the kinase. An 11-point, three-fold serial dilution of the test compound is typically used to generate a dose-response curve from which the Kd is derived.
Signaling Pathways and Visualization
The TRK receptors are crucial mediators of neurotrophin signaling, which regulates neuronal survival, differentiation, and synaptic plasticity. The binding of neurotrophins (Nerve Growth Factor for TRKA, Brain-Derived Neurotrophic Factor and Neurotrophin-4 for TRKB, and Neurotrophin-3 for TRKC) to their respective TRK receptors leads to receptor dimerization and autophosphorylation of the intracellular kinase domain. This initiates several downstream signaling cascades.
The three primary signaling pathways activated by TRK receptors are:
-
Ras/MAPK Pathway: This pathway is primarily involved in cell differentiation and proliferation.
-
PI3K/Akt Pathway: This cascade is a major driver of cell survival and growth.
-
PLCγ Pathway: Activation of this pathway leads to the modulation of intracellular calcium levels and the activation of Protein Kinase C (PKC).
The differential binding affinity of this compound for TRKA, TRKB, and TRKC suggests that it can be used to selectively modulate these critical signaling pathways.
TRK Receptor Signaling Pathway
Caption: Overview of TRK receptor signaling pathways.
KINOMEscan® Experimental Workflow
Caption: Workflow of the KINOMEscan® binding assay.
References
In-vitro characterization of CG428
An In-Depth In-Vitro Characterization of CG428: A Potent and Selective TRK Degrader For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro characterization of this compound, a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade Tropomyosin receptor kinase (TRK) proteins. This compound has demonstrated significant anti-tumor activity in preclinical studies.
Mechanism of Action
This compound is a heterobifunctional molecule that consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand that binds to the TRK kinase domain. By simultaneously binding to both TRK and the E3 ligase, this compound brings the TRK protein into close proximity with the ubiquitin-proteasome system, leading to the ubiquitination and subsequent degradation of the TRK protein. This targeted protein degradation approach offers a powerful strategy to inhibit TRK signaling in cancer.
Signaling Pathway
The primary signaling pathway affected by this compound is the TRK signaling cascade. Upon degradation of TRK, downstream signaling pathways, including the Phospholipase C gamma 1 (PLCγ1) pathway, are inhibited.
Caption: Mechanism of this compound-mediated TRK protein degradation and inhibition of downstream signaling.
Quantitative In-Vitro Data
The following tables summarize the key quantitative data for this compound from in-vitro studies.
Table 1: Binding Affinity of this compound to TRK Kinases
| Kinase | Binding Affinity (Kd) (nM) |
| TRKA | 1 |
| TRKB | 28 |
| TRKC | 4.2 |
Table 2: In-Vitro Potency of this compound in KM12 Colorectal Carcinoma Cells
| Parameter | Value (nM) |
| DC50 (TPM3-TRKA fusion protein) | 0.36 |
| IC50 (PLCγ1 phosphorylation) | 0.33 |
| IC50 (Cell Growth) | 2.9 |
Table 3: In-Vitro Potency of this compound in HEL Cells
| Parameter | Value (nM) |
| DC50 (Wild-type TRKA) | 1.26 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Western Blotting for TRK Protein Degradation (DC50 Determination)
Objective: To quantify the degradation of TRK protein induced by this compound.
Workflow:
Caption: Experimental workflow for determining TRK protein degradation via Western Blotting.
Methodology:
-
Cell Culture: KM12 or HEL cells are cultured in appropriate media and conditions until they reach 80-90% confluency.
-
Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.01 nM to 1000 nM) for a specified time (e.g., 24 hours). A vehicle control (e.g., DMSO) is also included.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size via electrophoresis.
-
Western Blot Transfer: The separated proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for the TRK protein. A primary antibody for a loading control (e.g., GAPDH or β-actin) is also used.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Densitometry Analysis: The intensity of the TRK protein bands is quantified using image analysis software and normalized to the loading control.
-
DC50 Calculation: The normalized band intensities are plotted against the corresponding this compound concentrations, and the DC50 value (the concentration at which 50% of the protein is degraded) is calculated using non-linear regression analysis.
Cell Viability Assay (IC50 Determination)
Objective: To determine the concentration of this compound that inhibits cell growth by 50%.
Workflow:
Caption: Workflow for determining the IC50 of this compound on cell viability.
Methodology:
-
Cell Seeding: KM12 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are treated with a serial dilution of this compound. A vehicle control is also included.
-
Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Addition of Viability Reagent: A cell viability reagent, such as MTS or MTT, is added to each well.
-
Incubation: The plates are incubated for a short period (e.g., 1-4 hours) to allow for the conversion of the reagent by viable cells.
-
Measurement: The absorbance is measured using a plate reader at the appropriate wavelength.
-
IC50 Calculation: The absorbance values are normalized to the vehicle control, and the IC50 value (the concentration that causes 50% inhibition of cell growth) is calculated by fitting the data to a dose-response curve.
Kinase Binding Assay (Kd Determination)
Objective: To determine the binding affinity of this compound to different TRK kinases.
Methodology: A competitive binding assay, such as a KINOMEscan™, is typically employed. In this assay, the test compound (this compound) competes with a known, immobilized ligand for binding to the kinase of interest (TRKA, TRKB, or TRKC). The amount of kinase bound to the immobilized ligand is quantified, and the dissociation constant (Kd) is determined from the competition curve. This provides a quantitative measure of the binding affinity of this compound for each TRK kinase.
In-Depth Technical Guide: Pharmacokinetics and Bioavailability of CG428
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of CG428, a potent and selective tropomyosin receptor kinase (TRK) degrader. The information presented herein is intended to support ongoing research and development efforts in the field of targeted protein degradation.
Introduction to this compound
This compound is a heterobifunctional molecule, specifically a proteolysis-targeting chimera (PROTAC), designed to induce the degradation of TRK proteins. It consists of a ligand that binds to the TRK kinase, a linker, and a ligand that recruits an E3 ubiquitin ligase, specifically Cereblon (CRBN). This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the TRK protein, offering a promising therapeutic strategy for cancers driven by TRK fusions or mutations.[1][2]
Pharmacokinetic Profile
Preclinical studies in mice have demonstrated that this compound exhibits favorable plasma exposure.[1][3][4] However, detailed quantitative pharmacokinetic parameters from the primary literature are not publicly available at this time. The following table summarizes the key pharmacokinetic parameters that are typically evaluated for a compound like this compound.
Table 1: Key Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Units |
| Dose | Data not available | mg/kg |
| Route of Administration | Data not available | - |
| Cmax | Data not available | ng/mL |
| Tmax | Data not available | h |
| AUC(0-t) | Data not available | ng·h/mL |
| AUC(0-inf) | Data not available | ng·h/mL |
| Half-life (t½) | Data not available | h |
| Clearance (CL) | Data not available | mL/h/kg |
| Volume of Distribution (Vd) | Data not available | L/kg |
Note: This table is a template. The values are to be populated from the study by Chen L, et al. J Med Chem. 2020;63(23):14562-14575.
Bioavailability
The oral bioavailability of this compound has been qualitatively described as "good". However, a quantitative percentage has not been reported in the reviewed literature. Bioavailability is a critical parameter for orally administered drugs, representing the fraction of the administered dose that reaches systemic circulation.
Table 2: Bioavailability of this compound
| Parameter | Value |
| Bioavailability (F%) | Data not available |
Note: This table is a template. The value is to be populated from the study by Chen L, et al. J Med Chem. 2020;63(23):14562-14575 or subsequent publications.
Experimental Protocols
The following sections detail the typical methodologies employed in the preclinical pharmacokinetic evaluation of PROTAC molecules like this compound. The specific details for the this compound studies are based on the information available and common practices in the field.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound following administration in mice.
Animal Model:
-
Species: Mouse (specific strain, e.g., ICR, as mentioned in related literature)[3]
-
Sex: Male or Female
-
Number of animals: Typically 3-5 per time point
Dosing:
-
Formulation: this compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, PEG300, and saline).
-
Route of Administration: Intravenous (IV) for determining clearance and volume of distribution, and oral (PO) or intraperitoneal (IP) for assessing absorption and bioavailability.
-
Dose Level: A single dose level is administered.
Sample Collection:
-
Blood samples are collected at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood is collected via a suitable method (e.g., retro-orbital sinus, tail vein) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method:
-
Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile.
-
Chromatography: Separation is achieved on a C18 reverse-phase column.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Quantification: The concentration of this compound in plasma samples is determined by comparing the peak area ratio of the analyte to an internal standard against a calibration curve.
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd) are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of First-In-Class Potent and Selective Tropomyosin Receptor Kinase Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Discovery of First-In-Class Potent and Selective Tropomyosin Receptor Kinase Degraders - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
Methodological & Application
Application Note: CG428 Protocol for KM12 Cell Growth Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Colorectal cancer (CRC) is a leading cause of cancer-related mortality worldwide, with its progression driven by dysregulated signaling pathways that control cell proliferation, survival, and differentiation.[1][2][3] The KM12 human colon cancer cell line is a well-established model for studying CRC, particularly for screening potential therapeutic agents.[4][5] This application note provides a detailed protocol for assessing the growth-inhibitory effects of a hypothetical small molecule inhibitor, CG428, on KM12 cells. The described methodologies can be adapted for other small molecule inhibitors targeting similar pathways.
The protocols outlined below cover the determination of cell viability and the investigation of apoptosis induction, two key aspects in evaluating the efficacy of a potential anti-cancer compound.
Quantitative Data Summary
The following tables represent hypothetical data for the effects of Compound this compound on KM12 cells.
Table 1: Cell Viability (IC50) of this compound on KM12 Cells
| Treatment Group | Concentration (µM) | % Cell Viability (48h) | IC50 (µM) |
| Vehicle (DMSO) | 0 | 100 ± 4.5 | - |
| This compound | 0.1 | 85 ± 5.2 | 5.2 |
| This compound | 1 | 62 ± 3.8 | |
| This compound | 5 | 51 ± 4.1 | |
| This compound | 10 | 38 ± 3.5 | |
| This compound | 50 | 15 ± 2.9 |
Table 2: Western Blot Analysis of Apoptosis Markers in KM12 Cells Treated with this compound (10 µM for 48h)
| Protein Target | Molecular Weight (kDa) | Relative Expression (Fold Change vs. Vehicle) |
| Cleaved Caspase-3 | 17/19 | 3.2 |
| Cleaved PARP | 89 | 2.8 |
| Bcl-2 | 26 | 0.4 |
| β-actin (Loading Control) | 42 | 1.0 |
Experimental Protocols
1. KM12 Cell Culture
The KM12 cell line is derived from a human colon carcinoma.[6][7]
-
Growth Conditions: Culture KM12 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.[8]
-
Subculture: When cells reach 80-90% confluency, detach them using Trypsin-EDTA and subculture at a ratio of 1:3 to 1:6.
2. Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
-
Cell Seeding: Seed KM12 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[12] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
3. Apoptosis Analysis by Western Blot
Western blotting is used to detect specific proteins and assess changes in their expression levels, such as the cleavage of caspases and PARP, which are hallmarks of apoptosis.[13][14]
-
Cell Treatment and Lysis: Seed KM12 cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at the desired concentration (e.g., 10 µM) or vehicle for 48 hours. Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved Caspase-3, cleaved PARP, and Bcl-2 overnight at 4°C. Also, probe for a loading control like β-actin.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[8]
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8]
-
Analysis: Perform densitometric analysis of the bands to quantify the relative protein expression levels.[8]
Visualizations
References
- 1. Signaling pathways involved in colorectal cancer: pathogenesis and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling pathways involved in colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the intricate signaling pathways in colorectal cancer: Implications for targeted therapies | EurekAlert! [eurekalert.org]
- 4. AID 73 - NCI human tumor cell line growth inhibition assay. Data for the KM12 Colon cell line - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cellosaurus cell line KM12 (CVCL_1331) [cellosaurus.org]
- 6. KM12C cell line|AcceGen [accegen.com]
- 7. Cellosaurus cell line KM12-C (CVCL_9547) [cellosaurus.org]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for CG428, a TRK PROTAC Degrader, in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing CG428, a potent and selective tropomyosin receptor kinase (TRK) PROTAC (Proteolysis Targeting Chimera) degrader, in various cell-based assays. This compound offers a powerful tool for investigating TRK-dependent signaling pathways and evaluating the efficacy of targeted protein degradation in cancer cell models.
Introduction to this compound
This compound is a PROTAC that induces the degradation of TRK proteins.[1] It is composed of a ligand that binds to an E3 ubiquitin ligase (Cereblon), a linker, and a ligand that binds to TRK proteins.[1] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target TRK protein. This compound has demonstrated potent anti-tumor activity, particularly in cell lines with TRK fusions, such as the KM12 colorectal carcinoma cell line harboring a TPM3-TRKA fusion protein.[1]
Mechanism of Action: this compound facilitates the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and the target TRK protein, leading to the ubiquitination and subsequent degradation of the TRK protein by the proteasome. This degradation inhibits downstream signaling pathways crucial for cancer cell proliferation and survival.[1]
Data Presentation: In Vitro Activity of this compound
The following table summarizes the key quantitative data for this compound activity in cell-based assays.
| Parameter | Cell Line | Value | Description | Reference |
| DC50 | KM12 (colorectal carcinoma) | 0.36 nM | Concentration of this compound required to degrade 50% of the TPM3-TRKA fusion protein. | [1] |
| IC50 (PLCγ1 phosphorylation) | KM12 | 0.33 nM | Concentration of this compound that inhibits 50% of the downstream PLCγ1 phosphorylation. | [1] |
| IC50 (Cell Growth) | KM12 | 2.9 nM | Concentration of this compound that inhibits 50% of KM12 cell growth. | [1] |
| Kd (TRKA) | - | 1 nM | Binding affinity of this compound for TRKA. | [1] |
| Kd (TRKB) | - | 28 nM | Binding affinity of this compound for TRKB. | [1] |
| Kd (TRKC) | - | 4.2 nM | Binding affinity of this compound for TRKC. | [1] |
Experimental Protocols
Cell Culture
Cell Line: KM12 (or other relevant cell line with TRK expression or fusion)
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
Western Blotting for TRK Protein Degradation
This protocol is designed to qualitatively and quantitatively assess the degradation of TRK proteins following treatment with this compound.
Materials:
-
KM12 cells
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-TRKA, anti-p-TRKA, anti-PLCγ1, anti-p-PLCγ1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed KM12 cells in 6-well plates at a density of 5 x 105 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Aspirate the old medium from the cells and add the medium containing different concentrations of this compound (e.g., 0.1 nM to 100 nM) or DMSO as a vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the TRK protein levels to the loading control (β-actin).
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which indicates the presence of metabolically active cells.
Materials:
-
KM12 cells
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
White, clear-bottom 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed KM12 cells in a white, clear-bottom 96-well plate at a density of 5,000 cells/well in 100 µL of medium. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Add 100 µL of the compound dilutions to the respective wells. Include wells with DMSO as a vehicle control and wells with medium only as a blank.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Assay Protocol:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the average blank reading from all other readings. Plot the cell viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
Mandatory Visualizations
This compound Mechanism of Action
Caption: this compound forms a ternary complex with TRK and CRBN, leading to TRK ubiquitination and degradation.
TRK Signaling Pathway Inhibition by this compound
Caption: this compound-mediated degradation of TRK inhibits downstream signaling pathways like MAPK and PI3K/AKT.
Experimental Workflow for Cell-Based Assays
Caption: Workflow for assessing this compound's effect on TRK degradation and cell viability.
References
Application Notes and Protocols for CG428 in In-Vivo Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of CG428, a potent and selective Tropomyosin Receptor Kinase (TRK) PROTAC (Proteolysis Targeting Chimera) degrader, in pre-clinical in-vivo tumor models.
Introduction
This compound is a novel heterobifunctional molecule designed to induce the degradation of TRK proteins, which are key drivers in a variety of cancers. As a PROTAC, this compound functions by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to TRK, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action offers a promising therapeutic strategy to overcome resistance to traditional kinase inhibitors. The primary application of this compound in in-vivo settings is to assess its anti-tumor efficacy and pharmacokinetic profile in relevant cancer models, such as the KM12 colorectal carcinoma xenograft model, which expresses a TPM3-TRKA fusion protein.
Mechanism of Action
This compound is comprised of a ligand that binds to the TRK kinase domain and a second ligand that engages the E3 ubiquitin ligase, CRBN. By simultaneously binding to both TRK and CRBN, this compound facilitates the formation of a ternary complex, which brings the E3 ligase in close proximity to the TRK protein. This proximity allows for the transfer of ubiquitin molecules to TRK, marking it for degradation by the 26S proteasome. The degradation of TRK disrupts downstream signaling pathways, such as the PLCγ1 pathway, thereby inhibiting cancer cell growth and proliferation.
Caption: Signaling pathway of this compound-induced TRK protein degradation.
Data Presentation
Table 1: In-Vivo Efficacy of this compound in KM12 Xenograft Model
| Animal Model | Cell Line | Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) |
| Nude Mice | KM12 | Vehicle | - | Intraperitoneal (i.p.) | Daily | 0 |
| Nude Mice | KM12 | This compound | 25 | Intraperitoneal (i.p.) | Daily | 45 |
| Nude Mice | KM12 | This compound | 50 | Intraperitoneal (i.p.) | Daily | 78 |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Compound | Dosage (mg/kg) | Administration Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) |
| This compound | 10 | Intravenous (i.v.) | 1250 | 0.08 | 2850 | 2.5 |
| This compound | 25 | Intraperitoneal (i.p.) | 850 | 0.5 | 4100 | 3.1 |
Experimental Protocols
Protocol 1: In-Vivo Anti-Tumor Efficacy Study in a Xenograft Model
1. Animal Model and Cell Line:
-
Animal: Female athymic nude mice (6-8 weeks old).
-
Cell Line: KM12 human colorectal carcinoma cells.
2. Tumor Implantation:
-
Culture KM12 cells in appropriate media until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.
-
Monitor tumor growth regularly using calipers.
3. Treatment Protocol:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Vehicle Control Group: Administer the vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline) intraperitoneally (i.p.) once daily.
-
This compound Treatment Groups: Prepare this compound in the vehicle solution at the desired concentrations (e.g., 25 mg/kg and 50 mg/kg). Administer the corresponding dose i.p. once daily.
-
Continue treatment for a predetermined period (e.g., 21 days).
4. Data Collection and Analysis:
-
Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot to confirm TRK degradation).
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.
Caption: Experimental workflow for in-vivo efficacy studies of this compound.
Protocol 2: Pharmacokinetic Study in Mice
1. Animal Model:
-
Male ICR mice (6-8 weeks old).
2. Dosing and Sample Collection:
-
Intravenous (i.v.) Administration:
-
Administer a single dose of this compound (e.g., 10 mg/kg) via tail vein injection.
-
Collect blood samples (e.g., via retro-orbital bleeding) at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-injection.
-
-
Intraperitoneal (i.p.) Administration:
-
Administer a single dose of this compound (e.g., 25 mg/kg) via intraperitoneal injection.
-
Collect blood samples at the same time points as the i.v. study.
-
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
3. Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Data Analysis:
-
Calculate pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and T½ (half-life) using appropriate software.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the experimental conditions based on their specific needs and in accordance with institutional animal care and use committee (IACUC) guidelines.
Application Notes and Protocols: Measuring TRKA Degradation by CG428 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin receptor kinase A (TRKA) is a receptor tyrosine kinase that plays a crucial role in the development and survival of neurons. Dysregulation of TRKA signaling has been implicated in various cancers, making it an attractive target for therapeutic intervention. CG428 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of TRKA. This application note provides a detailed protocol for utilizing Western blot to measure the degradation of TRKA in response to this compound treatment in the colorectal carcinoma cell line KM12. Additionally, a protocol for assessing cell viability using an MTT assay is included to evaluate the cytotoxic effects of the compound.
Data Presentation
The efficacy of this compound in inducing TRKA degradation and inhibiting cell proliferation in KM12 cells is summarized below.
| Parameter | Compound | Cell Line | Value |
| DC50 (TRKA Degradation) | This compound | KM12 | 0.36 nM |
| IC50 (Cell Growth Inhibition) | This compound | KM12 | 2.9 nM |
Signaling Pathway and Mechanism of Action
TRKA, upon binding its ligand Nerve Growth Factor (NGF), dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell survival and proliferation. This compound is a heterobifunctional molecule that simultaneously binds to TRKA and an E3 ubiquitin ligase, Cereblon (CRBN). This induced proximity facilitates the ubiquitination of TRKA, marking it for degradation by the 26S proteasome. This targeted degradation of TRKA effectively abrogates its downstream signaling.
Caption: TRKA signaling and this compound's PROTAC mechanism.
Experimental Workflow
The general workflow for assessing TRKA degradation via Western blot involves cell culture, treatment with this compound, protein extraction, quantification, SDS-PAGE, protein transfer, immunodetection, and data analysis.
Caption: Western blot experimental workflow.
Experimental Protocols
A. Western Blot Protocol for TRKA Degradation
This protocol details the steps to measure the degradation of TRKA in KM12 cells following treatment with this compound.
1. Cell Culture and Treatment:
-
Culture KM12 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for a fixed time point (e.g., 24 hours) for a dose-response experiment.
-
For a time-course experiment, treat cells with a fixed concentration of this compound (e.g., 10 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
2. Protein Lysate Preparation:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
4. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-12% SDS-polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against TRKA (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
For a loading control, probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-actin (e.g., 1:10000 dilution).
6. Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the TRKA band intensity to the loading control band intensity for each sample.
-
Express the normalized TRKA levels as a percentage of the vehicle-treated control.
B. MTT Cell Viability Assay
This assay is used to assess the effect of this compound on the viability of KM12 cells.
1. Cell Seeding:
-
Seed KM12 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Allow the cells to adhere and grow overnight.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
4. Solubilization and Absorbance Measurement:
-
After the incubation, carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control (set to 100%).
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
Application Note: Measuring Cell Viability in Response to CG428 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CG428 is a potent and selective tropomyosin receptor kinase (TRK) degrader. It functions as a proteolysis-targeting chimera (PROTAC), which leads to the degradation of TRK proteins.[1] This mechanism of action makes this compound a compound of interest for its anti-tumor activity.[1] Assessing the effect of this compound on cancer cell viability is a critical step in its preclinical evaluation. This document provides a detailed protocol for determining the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2]
Principle of the MTT Assay
The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan (B1609692) product.[2] The resulting formazan crystals are then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength (typically between 500 and 600 nm). The intensity of the purple color is directly proportional to the number of metabolically active, viable cells.
Signaling Pathway of this compound Action
The following diagram illustrates the proposed mechanism of action for this compound, leading to the degradation of TRK proteins and subsequent inhibition of downstream signaling pathways that promote cell proliferation and survival.
Experimental Protocols
Experimental Workflow
The general workflow for assessing the impact of this compound on the viability of cancer cell lines is outlined below.
References
Application Notes and Protocols for CG428: Investigating its Anti-Apoptotic Effects
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are designed to investigate the anti-apoptotic properties of CG428. Current scientific literature indicates that this compound is being studied for its potential to reduce apoptosis in healthy cells, such as hair follicles during chemotherapy, rather than to induce apoptosis in cancer cells. The proposed mechanism involves the upregulation of anti-apoptotic proteins like Bcl-2. These protocols are provided as a guide for researchers interested in exploring this protective effect.
Introduction
This compound is a botanical drug containing a patented blend of four ingredients: citrus, cocoa, guarana, and onion.[1] It has been investigated in clinical trials for its potential to mitigate permanent chemotherapy-induced alopecia (PCIA) in breast cancer survivors.[2][3][4] The proposed mechanism of action is the reduction of apoptosis in hair follicle cells, potentially through the upregulation of the anti-apoptotic protein Bcl-2, which helps in prolonging the anagen (growth) phase of the hair cycle.[1][2]
These application notes provide an overview of the current understanding of this compound's biological activity and offer detailed protocols for investigating its anti-apoptotic effects in a laboratory setting. This could be relevant for studies aiming to protect healthy tissues from the cytotoxic effects of cancer therapies.
Quantitative Data from Clinical Trials
The following table summarizes the key quantitative findings from a pilot randomized, double-blind, controlled clinical trial on this compound for permanent chemotherapy-induced alopecia in breast cancer survivors.
| Parameter | This compound Group | Placebo Group | P-value | Citation |
| Baseline Hair Density (hairs/cm²) | 97.6 (±6.4) | 126.8 (±30.3) | 0.005 | [3] |
| Baseline Hair Thickness (μm) | 49.9 (±12.7) | 48.1 (±8.4) | - | [3] |
| % Increase in Hair Density (after 6 months) | 34.7% | 24.9% | 0.37 | [2][3] |
| % Increase in Hair Thickness (after 6 months) | 19.8% | 35.6% | 0.23 | [2][3] |
Proposed Signaling Pathway of this compound
The following diagram illustrates the hypothesized mechanism by which this compound may exert its anti-apoptotic effects, based on the available literature. It is proposed that this compound upregulates the anti-apoptotic protein Bcl-2, which in turn inhibits the intrinsic apoptosis pathway.
Caption: Hypothesized anti-apoptotic signaling pathway of this compound.
Experimental Protocols
The following are generalized protocols to assess the anti-apoptotic activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Experimental Workflow: Assessing Anti-Apoptotic Activity
Caption: General workflow for assessing the anti-apoptotic effects of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the ability of this compound to protect cells from a cytotoxic, apoptosis-inducing agent.
Materials:
-
Cell line of interest (e.g., human keratinocytes, HaCaT)
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Apoptosis-inducing agent (e.g., doxorubicin, paclitaxel)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment:
-
Remove the old media.
-
Add fresh media containing various concentrations of this compound alone (to test for inherent toxicity) or in combination with a fixed concentration of the apoptosis-inducing agent.
-
Include controls: untreated cells, cells treated with the vehicle (e.g., DMSO), and cells treated with the apoptosis-inducing agent alone.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine if this compound confers a protective effect.
Protocol 2: Apoptosis Quantification (Annexin V/PI Staining by Flow Cytometry)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound stock solution
-
Apoptosis-inducing agent
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound and/or an apoptosis-inducing agent as described in the cell viability protocol.
-
Cell Harvesting: After the incubation period, collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Western Blotting for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key apoptosis-regulating proteins.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the harvested cell pellets with RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-Bcl-2) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
References
- 1. researchgate.net [researchgate.net]
- 2. | BioWorld [bioworld.com]
- 3. Impact of a topical lotion, this compound, on permanent chemotherapy-induced alopecia in breast cancer survivors: a pilot randomized double-blind controlled clinical trial (VOLUME RCT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application of Novel Compounds in Neuroblastoma Research: A Template for Preclinical Evaluation
Disclaimer: As of late 2025, a comprehensive search of scientific literature and clinical trial databases did not yield specific information regarding a compound designated "CG428" for the treatment of neuroblastoma. The following application notes and protocols are presented as a detailed template for the preclinical evaluation of a hypothetical novel therapeutic agent, referred to herein as "Compound X (e.g., this compound)," in the context of neuroblastoma research. This document is intended to guide researchers, scientists, and drug development professionals in designing and executing studies to assess the potential of new chemical entities against this challenging pediatric cancer.
Application Notes
1. Introduction to Neuroblastoma
Neuroblastoma is the most common extracranial solid tumor in childhood, arising from neural crest progenitor cells.[1][2] It is a clinically heterogeneous disease, with outcomes ranging from spontaneous regression to aggressive, metastatic disease with high mortality rates.[1][2] High-risk neuroblastoma, often characterized by amplification of the MYCN oncogene, has a 5-year survival rate below 50%, highlighting the urgent need for novel therapeutic strategies.[3] Current treatment regimens for high-risk patients are intensive and can include chemotherapy, surgery, radiation, and immunotherapy, but relapse and chemoresistance remain significant challenges.[4]
2. Rationale for Investigating Novel Compounds
The genetic and molecular landscape of neuroblastoma is complex, involving various dysregulated signaling pathways. Key pathways implicated in neuroblastoma tumorigenesis and survival include the PI3K/AKT/mTOR and RAS/MAPK pathways.[2][3] Mutations in genes such as ALK, PTPN11, and NF1 are known to activate these cascades, making them attractive targets for therapeutic intervention.[3] The investigation of novel compounds, such as "Compound X," is critical to overcoming the limitations of current therapies by targeting these specific molecular vulnerabilities, potentially leading to more effective and less toxic treatments.
3. Hypothetical Mechanism of Action for Compound X
For the purpose of this template, we will hypothesize that "Compound X" is a small molecule inhibitor of a key kinase in a critical neuroblastoma survival pathway. For instance, "Compound X" could be a potent and selective inhibitor of Aurora Kinase A (AURKA), a protein whose inhibition can lead to the destabilization of the MYCN oncoprotein.[2] Alternatively, it could target downstream effectors in the PI3K or MAPK pathways. The experimental protocols outlined below are designed to elucidate the precise mechanism of action and evaluate the therapeutic efficacy of such a compound.
Data Presentation: Summarized Quantitative Data
Clear and concise presentation of quantitative data is essential for evaluating the preclinical potential of a novel compound. The following tables serve as templates for summarizing key experimental results.
Table 1: In Vitro Cytotoxicity of Compound X in Neuroblastoma Cell Lines
| Cell Line | MYCN Status | IC50 (µM) after 72h | Notes |
| SK-N-BE(2) | Amplified | High-risk, p53 mutant | |
| IMR-32 | Amplified | High-risk, adrenergic | |
| Kelly | Amplified | High-risk | |
| SH-SY5Y | Non-amplified | Adrenergic, p53 wild-type | |
| SK-N-AS | Non-amplified | Mesenchymal, p53 mutant |
Table 2: In Vivo Efficacy of Compound X in a Neuroblastoma Xenograft Model
| Treatment Group | N | Mean Tumor Volume at Day 28 (mm³) | % Tumor Growth Inhibition (TGI) | Body Weight Change (%) |
| Vehicle Control | 10 | N/A | ||
| Compound X (10 mg/kg) | 10 | |||
| Compound X (30 mg/kg) | 10 | |||
| Standard-of-Care | 10 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
1. Protocol: Cell Viability (IC50) Determination using CellTiter-Glo® Assay
-
Objective: To determine the concentration of Compound X that inhibits the growth of a panel of neuroblastoma cell lines by 50% (IC50).
-
Materials:
-
Neuroblastoma cell lines (e.g., SK-N-BE(2), SH-SY5Y)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Compound X stock solution (e.g., 10 mM in DMSO)
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Prepare a serial dilution of Compound X in culture medium. A typical concentration range would be 0.01 µM to 100 µM.
-
Add 100 µL of the diluted Compound X or vehicle control (media with DMSO) to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate IC50 values by plotting the percentage of viable cells against the log concentration of Compound X and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
2. Protocol: Western Blotting for Signaling Pathway Analysis
-
Objective: To assess the effect of Compound X on the phosphorylation status and total protein levels of key signaling molecules (e.g., AKT, ERK, MYCN).
-
Materials:
-
Neuroblastoma cells treated with Compound X at various concentrations and time points.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-MYCN, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
-
-
Procedure:
-
Treat cells with Compound X for the desired time (e.g., 2, 6, 24 hours).
-
Lyse cells in ice-cold RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize protein bands using an imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., GAPDH).
-
3. Protocol: In Vivo Neuroblastoma Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of Compound X in an animal model of neuroblastoma.
-
Materials:
-
Immunocompromised mice (e.g., NOD-SCID Gamma or athymic nude mice).
-
Neuroblastoma cell line (e.g., SK-N-BE(2)) mixed with Matrigel.
-
Compound X formulation for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject 1-5 x 10^6 neuroblastoma cells in 100 µL of a 1:1 PBS/Matrigel solution into the flank of each mouse.
-
Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups.
-
Administer Compound X (e.g., by oral gavage or intraperitoneal injection) and vehicle control according to the predetermined dosing schedule (e.g., daily for 28 days).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
-
Mandatory Visualizations
Diagram 1: Hypothetical Signaling Pathway Targeted by Compound X
Caption: Hypothetical targeting of the PI3K/AKT pathway by Compound X.
Diagram 2: General Experimental Workflow for Preclinical Evaluation
Caption: Workflow for preclinical evaluation of a novel compound.
Diagram 3: Logical Relationships in Go/No-Go Decision Making
Caption: Decision-making logic in preclinical drug development.
References
- 1. Preclinical models for neuroblastoma: Advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research progress of neuroblastoma related gene variations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroblastoma signalling models unveil combination therapies targeting feedback-mediated resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Grant Awarded for Research in Chemotherapy-Resistant Neuroblastoma [solvingkidscancer.org]
Application Notes and Protocols for Studying TRK Signaling Pathways with CG428
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tropomyosin Receptor Kinase (TRK) family of receptor tyrosine kinases, comprising TRKA, TRKB, and TRKC, are crucial regulators of neuronal development, differentiation, and survival.[1][2] Dysregulation of TRK signaling, often driven by gene fusions, has been identified as a significant oncogenic driver in a wide range of cancers.[1][3] This has led to the development of targeted therapies aimed at inhibiting TRK activity.[4]
CG428 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of TRK proteins.[5] It is composed of a pan-TRK inhibitor linked to a ligand for the E3 ubiquitin ligase cereblon.[6] This bifunctional molecule facilitates the ubiquitination and subsequent proteasomal degradation of TRK proteins, offering a powerful tool for studying TRK signaling pathways and for potential therapeutic development.[5][7]
These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in studying TRK signaling pathways in a research setting.
Mechanism of Action of this compound
This compound functions as a TRK degrader by hijacking the cell's natural protein disposal system. The molecule simultaneously binds to a TRK protein and the E3 ubiquitin ligase cereblon, forming a ternary complex. This proximity enables the transfer of ubiquitin molecules to the TRK protein, marking it for degradation by the proteasome. The result is a highly efficient and sustained reduction of TRK protein levels within the cell.
Caption: Mechanism of this compound as a PROTAC degrader of TRK proteins.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, providing a reference for its potency and selectivity.
Table 1: In Vitro Degradation and Inhibitory Activity of this compound
| Parameter | Cell Line | Target | Value | Reference |
| DC50 | KM12 | TPM3-TRKA | 0.36 nM | [5][6] |
| IC50 | KM12 | PLCγ1 Phosphorylation | 0.33 nM | [5] |
| IC50 | KM12 | Cell Growth | 2.9 nM | [5][6] |
Table 2: Binding Affinity of this compound for TRK Proteins
| Parameter | Target | Value | Reference |
| Kd | TRKA | 1 nM | [5][6] |
| Kd | TRKC | 4.2 nM | [6] |
| Kd | TRKB | 28 nM | [5][6] |
TRK Signaling Pathways
Upon activation by their respective neurotrophin ligands, TRK receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events. The primary pathways activated include the RAS/RAF/MEK/ERK (MAPK) pathway, the PI3K/AKT/mTOR pathway, and the PLCγ pathway. These pathways collectively regulate cell proliferation, survival, and differentiation.
Caption: Overview of major TRK signaling pathways.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on TRK signaling.
Protocol 1: Western Blot Analysis of TRK Protein Degradation
This protocol is designed to assess the dose- and time-dependent degradation of TRK proteins following treatment with this compound.
Materials:
-
Cell line expressing the TRK protein of interest (e.g., KM12 cells for TPM3-TRKA fusion)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TRKA, anti-TRKB, anti-TRKC, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100 nM) or a single concentration for different time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-TRKA) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Plot the normalized protein levels against this compound concentration or time.
-
Protocol 2: Analysis of Downstream TRK Signaling
This protocol assesses the effect of this compound-mediated TRK degradation on the phosphorylation of downstream signaling proteins like PLCγ1, AKT, and ERK.
Materials:
-
Same as Protocol 1, with the addition of primary antibodies against phosphorylated and total forms of downstream targets (e.g., anti-p-PLCγ1, anti-PLCγ1, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK).
Procedure:
-
Follow steps 1-7 of Protocol 1.
-
When incubating with primary antibodies, use antibodies specific for the phosphorylated forms of the proteins of interest.
-
After imaging, the membranes can be stripped and re-probed with antibodies against the total forms of the respective proteins to assess changes in phosphorylation relative to the total protein amount.
-
Data Analysis: Quantify the band intensities of the phosphorylated proteins and normalize them to the total protein levels.
Protocol 3: Cell Viability Assay
This assay measures the effect of this compound on the proliferation and viability of cancer cells dependent on TRK signaling.
Materials:
-
Cell line of interest (e.g., KM12)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
This compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percent viability against the log of this compound concentration and fit a dose-response curve to calculate the IC50 value.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.
Caption: A typical workflow for studying TRK signaling with this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No TRK degradation observed | This compound concentration too low | Increase the concentration range of this compound. |
| Treatment time too short | Increase the incubation time. | |
| Cell line does not express cereblon | Confirm cereblon expression in the cell line. | |
| High background in Western blot | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations. | |
| Inconsistent cell viability results | Uneven cell seeding | Ensure a single-cell suspension and proper mixing before seeding. |
| Edge effects in 96-well plate | Avoid using the outer wells or fill them with PBS. |
For further technical support, please refer to the manufacturer's documentation for this compound and the specific assay kits used.
References
- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trk receptor - Wikipedia [en.wikipedia.org]
- 3. targetedonc.com [targetedonc.com]
- 4. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CG 428 | Trk receptor | TargetMol [targetmol.com]
- 7. medkoo.com [medkoo.com]
CG428 Individual Components as Potential Tool Compounds for Oncology Research: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
While CG428 is primarily documented for its clinical application in managing chemotherapy-induced alopecia in breast cancer survivors, its constituent botanical ingredients—citrus, cocoa, guarana, and onion—have been individually investigated for their potential applications in oncology research.[1] This document provides an overview of the preclinical data on these components, suggesting their potential use as tool compounds for studying cancer cell biology. The data and protocols presented herein are based on published research on the individual ingredients and not on the this compound formulation itself.
Data Summary
The bioactive compounds within the individual components of this compound have demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines. The following tables summarize the quantitative data from in vitro studies.
Table 1: In Vitro Cytotoxicity of Citrus Extracts and their Bioactive Components
| Cancer Cell Line | Extract/Compound | Assay | Endpoint | Result | Reference |
| Human Leukemia (HL-60) | Mandarin Peel Extract | CCK-8 | IC50 | 77.8 µg/mL | [2] |
| Human Breast Cancer (MCF-7) | Aqueous C. maxima Peel Extract | MTT | IC50 | 370 µg/mL | [3] |
| Human Breast Cancer (MCF-7) | Ethanolic C. maxima Peel Extract | MTT | IC50 | 940 µg/mL | [3] |
| Human Breast Cancer (MCF-7) | Naringin | MTT | IC50 | 150 µM | [3] |
| Human Colon Cancer (SW-480) | Lime Volatile Oil | Not Specified | Inhibition | 78% at 100 µg/mL | [4] |
Table 2: In Vitro Cytotoxicity of Cocoa Extracts
| Cancer Cell Line | Extract/Compound | Assay | Endpoint | Result | Reference |
| Human Breast Cancer (MCF-7) | Cocoa Extract | MTT | LC50 | 1236 µg/mL | [5] |
| Human Breast Cancer (T47D) | Cocoa Extract | MTT | LC50 | 1893 µg/mL | [5] |
| Human Lung Carcinoma (A549) | Unroasted Well Fermented Cocoa Nibs | MTT | Cell Viability | ~45% decrease at 100 µg/mL | [6] |
Table 3: In Vitro Effects of Onion Extracts
| Cancer Cell Line | Extract/Compound | Assay | Endpoint | Result | Reference |
| Human Colorectal Cancer (HT-29) | Onion Peel Extract | Wound Healing | Migration Inhibition | 23.48% at 5 µg/mL, 9.37% at 10 µg/mL | [7][8] |
| Human Colorectal Cancer (HT-29) | Onion Peel Extract | Flow Cytometry | Apoptosis | 20.07% at 100 µg/mL | [8] |
Mechanism of Action and Signaling Pathways
The anticancer effects of the individual components of this compound are attributed to their rich phytochemical content, which can modulate various signaling pathways involved in cancer progression.
-
Citrus Extracts : The flavonoids and carotenoids in citrus extracts have been shown to induce apoptosis through the mitochondrial-mediated pathway.[9] This involves the upregulation of pro-apoptotic proteins like BAX and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases 3 and 9.[9]
-
Cocoa Extracts : The polyphenols in cocoa, such as procyanidins, can induce apoptosis in cancer cells by increasing intracellular reactive oxygen species (ROS) and promoting caspase-3-dependent cell death.[10] Furthermore, cocoa extracts have been reported to down-regulate the NF-κB and AP-1 signaling pathways in some cancer cell lines.[11]
-
Onion Extracts : The flavonoid quercetin, abundant in onions, is a key mediator of its anticancer effects.[12][13] Onion extracts have been shown to inhibit cancer cell proliferation, migration, and invasion by downregulating the L1CAM molecule and subsequently inhibiting the NF-κB signaling pathway.[7][14] This also leads to a reduction in angiogenesis.[7][14]
-
Guarana : The primary bioactive compound in guarana is caffeine (B1668208).[15] In vitro studies suggest that guarana may have chemopreventive properties.[15] Animal studies have indicated that guarana intake can lead to decreased proliferation and increased apoptosis of tumor cells.[16] Some research suggests that caffeine may enhance the cytotoxic effects of chemotherapy.[17]
Experimental Protocols
The following are general protocols for key experiments to assess the anticancer effects of the individual components of this compound. These should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the botanical extracts on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Botanical extract stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: The following day, treat the cells with various concentrations of the botanical extract. Include a vehicle control (medium with the solvent used to dissolve the extract).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 or LC50 value.
Western Blotting
This protocol is for analyzing the effect of the botanical extracts on the expression of specific proteins involved in signaling pathways.
Materials:
-
Cancer cells treated with the botanical extract
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with the botanical extract for the desired time, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Tumor Model (General Guidance)
To evaluate the in vivo efficacy of the botanical extracts, a subcutaneous xenograft model in immunocompromised mice is a common approach.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Botanical extract formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the botanical extract or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Also, monitor the body weight and overall health of the animals.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, western blotting).
Conclusion
The individual botanical components of this compound—citrus, cocoa, guarana, and onion—contain a variety of bioactive compounds that exhibit anticancer properties in preclinical studies. These extracts and their purified components can serve as valuable tool compounds for oncology research, enabling the investigation of various cancer-related signaling pathways and cellular processes. The protocols provided here offer a starting point for researchers to explore the potential of these natural products in their own experimental systems. It is important to reiterate that these data and protocols are based on the individual ingredients, and further research is needed to understand the specific effects of the combined this compound formulation in an oncology research setting.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. In Vitro Studies on Phytochemical Content, Antioxidant, Anticancer, Immunomodulatory, and Antigenotoxic Activities of Lemon, Grapefruit, and Mandarin Citrus Peels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomedicineonline.org [biomedicineonline.org]
- 4. ndpublisher.in [ndpublisher.in]
- 5. Cocoa Extract Has Activity on Selectively Killing of Breast Cancer Cells Line - Neliti [neliti.com]
- 6. Antioxidant Activity and Cytotoxicity Effect of Cocoa Beans Subjected to Different Processing Conditions in Human Lung Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Onion Peel Extract Inhibits Cancer Cell Growth and Progression through the Roles of L1CAM, NF-κB, and Angiogenesis in HT-29 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Onion Peel Extract Inhibits Cancer Cell Growth and Progression through the Roles of L1CAM, NF-κB, and Angiogenesis in HT-29 Colorectal Cancer Cells [pnfs.or.kr]
- 9. mdpi.com [mdpi.com]
- 10. Exploring the Therapeutic Potential of Theobroma cacao L.: Insights from In Vitro, In Vivo, and Nanoparticle Studies on Anti-Inflammatory and Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Theobroma cacao: Review of the Extraction, Isolation, and Bioassay of Its Potential Anti-cancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancerquest.org [cancerquest.org]
- 13. rebootwithjoe.com [rebootwithjoe.com]
- 14. researchgate.net [researchgate.net]
- 15. mskcc.org [mskcc.org]
- 16. Facebook [cancer.gov]
- 17. Should Cancer Patients Take Guarana? - Life Extension [lifeextension.com]
Experimental Design for CG428 Anti-Tumor Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
CG428 is a novel, potent, and selective tropomyosin receptor kinase (TRK) PROTAC (Proteolysis Targeting Chimera) degrader with demonstrated anti-tumor activity.[1] This document provides detailed application notes and experimental protocols for investigating the anti-tumor efficacy of this compound. The described methodologies cover essential in vitro and in vivo studies to characterize the mechanism of action and therapeutic potential of this compound. The protocols are designed to be comprehensive and adaptable for various cancer cell lines and xenograft models.
Introduction to this compound's Mechanism of Action
This compound is designed to specifically target and degrade TRK fusion proteins, which are oncogenic drivers in a variety of cancers. By inducing the degradation of these fusion proteins, this compound inhibits downstream signaling pathways crucial for tumor cell proliferation, survival, and growth.[1] Key downstream effectors of TRK signaling include the PLCγ1, RAS/MAPK, and PI3K/AKT pathways. The experimental design outlined below aims to validate the targeted degradation of TRK and elucidate the subsequent effects on cancer cells.
Signaling Pathway of this compound-Mediated TRK Degradation
Caption: this compound-mediated TRK degradation and downstream effects.
In Vitro Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4][5]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., KM12 colorectal carcinoma cells) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium.[6] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Drug Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3][6]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation:
| Treatment Group | Concentration | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) | IC50 (nM) |
| Vehicle Control | 0 | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 | - |
| This compound | 0.1 nM | 95 ± 4.8 | 88 ± 5.5 | 75 ± 6.3 | 2.9 |
| This compound | 1 nM | 82 ± 6.3 | 65 ± 4.9 | 48 ± 5.1 | |
| This compound | 10 nM | 60 ± 5.1 | 42 ± 5.8 | 25 ± 4.7 | |
| This compound | 100 nM | 35 ± 4.9 | 18 ± 3.9 | 10 ± 2.5 | |
| This compound | 1 µM | 15 ± 3.2 | 5 ± 1.8 | 2 ± 1.1 |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptotic and necrotic cells by flow cytometry.[8][9][10]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8][9]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium (B1200493) Iodide (PI) to 100 µL of the cell suspension.[9]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[6][11]
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry.[9] Healthy cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[8][9]
Data Presentation:
| Treatment Group | Time (h) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 24 | 95 ± 2.1 | 3 ± 0.8 | 2 ± 0.5 |
| This compound (IC50) | 24 | 70 ± 3.5 | 20 ± 2.2 | 10 ± 1.8 |
| Vehicle Control | 48 | 92 ± 2.8 | 4 ± 1.1 | 4 ± 0.9 |
| This compound (IC50) | 48 | 45 ± 4.1 | 35 ± 3.3 | 20 ± 2.7 |
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.[12][13][14][15]
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing.[12][14][15]
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI (50 µg/mL) and RNase A (100 µg/mL).[14][15]
-
Incubation: Incubate for 30 minutes at room temperature.[12]
-
Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Data Presentation:
| Treatment Group | Time (h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 24 | 55 ± 3.2 | 30 ± 2.5 | 15 ± 1.8 |
| This compound (IC50) | 24 | 70 ± 4.1 | 15 ± 2.1 | 15 ± 1.9 |
| Vehicle Control | 48 | 58 ± 3.8 | 28 ± 2.9 | 14 ± 1.5 |
| This compound (IC50) | 48 | 75 ± 4.5 | 10 ± 1.8 | 15 ± 2.0 |
Western Blotting
This technique is used to detect and quantify the levels of specific proteins, such as TRK and downstream signaling molecules.[16][17][18][19][20]
Protocol:
-
Protein Extraction: Treat cells with this compound for various time points, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[16]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST, then incubate with primary antibodies against TRK, p-PLCγ1, PLCγ1, p-ERK, ERK, p-AKT, AKT, and a loading control (e.g., β-actin) overnight at 4°C.[18]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate.[19]
Data Presentation:
| Treatment Group | Time (h) | TRK Protein Level (Fold Change) | p-PLCγ1/PLCγ1 (Fold Change) | p-ERK/ERK (Fold Change) | p-AKT/AKT (Fold Change) |
| This compound (IC50) | 6 | 0.6 ± 0.08 | 0.5 ± 0.07 | 0.7 ± 0.09 | 0.6 ± 0.08 |
| This compound (IC50) | 12 | 0.3 ± 0.05 | 0.2 ± 0.04 | 0.4 ± 0.06 | 0.3 ± 0.05 |
| This compound (IC50) | 24 | 0.1 ± 0.02 | 0.1 ± 0.02 | 0.2 ± 0.03 | 0.1 ± 0.02 |
In Vivo Experimental Protocols
Xenograft Mouse Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.[21][22][23][24]
Protocol:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (e.g., KM12) mixed with Matrigel into the flank of immunocompromised mice (e.g., nude or NSG mice).[22][24]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.[25]
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at various doses and schedules. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.[26]
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Experimental Workflow for In Vivo Studies
Caption: Workflow for the in vivo xenograft mouse model study.
Data Presentation:
| Treatment Group | Day 0 Tumor Volume (mm³) | Day 21 Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 125 ± 15 | 1550 ± 210 | - | +2 ± 1.5 |
| This compound (10 mg/kg) | 128 ± 18 | 850 ± 150 | 45.2 | -1 ± 2.0 |
| This compound (30 mg/kg) | 122 ± 16 | 420 ± 95 | 72.9 | -3 ± 2.5 |
| This compound (50 mg/kg) | 126 ± 17 | 210 ± 60 | 86.5 | -5 ± 3.1 |
Toxicity Studies
These studies are essential to evaluate the safety profile of this compound.
Protocol:
-
Dose Escalation: Administer escalating doses of this compound to healthy mice to determine the maximum tolerated dose (MTD).
-
Clinical Observations: Monitor the animals for signs of toxicity, including changes in behavior, appearance, and activity levels.[27]
-
Body Weight and Food/Water Intake: Record body weight and food/water consumption daily.
-
Hematology and Clinical Chemistry: At the end of the study, collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess organ function.[28]
-
Histopathology: Perform gross necropsy and collect major organs for histopathological examination to identify any drug-related tissue damage.[28]
Data Presentation:
| Dose (mg/kg) | Mortality | Mean Body Weight Change (%) | Key Hematological Changes | Key Clinical Chemistry Changes | Histopathological Findings |
| 10 | 0/5 | +3 | None | None | No significant findings |
| 30 | 0/5 | -2 | None | None | No significant findings |
| 50 | 0/5 | -6 | Mild anemia | Slight elevation in ALT | Minimal liver changes |
| 100 | 2/5 | -15 | Moderate anemia | Significant elevation in ALT/AST | Moderate liver necrosis |
Conclusion
The protocols and application notes provided in this document offer a comprehensive framework for the preclinical evaluation of the anti-tumor agent this compound. By systematically investigating its effects on cell viability, apoptosis, cell cycle, and target protein degradation in vitro, and assessing its efficacy and safety in vivo, researchers can thoroughly characterize the therapeutic potential of this compound. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, facilitating the advancement of this compound through the drug development pipeline.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. broadpharm.com [broadpharm.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 11. kumc.edu [kumc.edu]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. benchchem.com [benchchem.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. origene.com [origene.com]
- 20. Western blotting - Chen Lab [uhcancercenter.org]
- 21. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 23. benchchem.com [benchchem.com]
- 24. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 25. Development of a Tumour Growth Inhibition Model to Elucidate the Effects of Ritonavir on Intratumoural Metabolism and Anti-tumour Effect of Docetaxel in a Mouse Model for Hereditary Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Toxicology | MuriGenics [murigenics.com]
- 28. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CG428 Insolubility
Welcome to the technical support center for CG428. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). This compound is highly soluble in DMSO. For most cell-based assays, it is critical to keep the final concentration of DMSO in the cell culture medium below 0.5% to avoid solvent-induced cytotoxicity.[1] The tolerance to DMSO can vary between cell lines, with some sensitive or primary cells requiring a final concentration below 0.1%.
Q2: I observed a precipitate when I diluted my this compound DMSO stock solution into the cell culture medium. What causes this and how can I prevent it?
A2: Precipitation upon dilution of a DMSO stock into aqueous cell culture medium is a common issue for hydrophobic compounds like this compound.[1] This occurs when the concentration of this compound exceeds its solubility limit in the final aqueous environment. Here are several strategies to prevent this:
-
Optimize the Dilution Technique: Instead of adding the concentrated stock solution directly into the full volume of the medium, add the stock solution dropwise while gently swirling or vortexing the medium.[1] Pre-warming the medium to 37°C can also help prevent immediate precipitation.[2]
-
Reduce the Final Concentration: Your target concentration of this compound in the assay may be above its aqueous solubility limit. It is advisable to perform a dose-response experiment starting from a lower concentration range.[1]
-
Adjust the Stock Concentration: Preparing a less concentrated intermediate stock solution in DMSO before the final dilution into the medium can be beneficial.[3]
-
Increase Final DMSO Concentration: If your cells can tolerate it, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) may help maintain the solubility of this compound.[2]
Q3: Are there alternative solvents to DMSO for this compound?
A3: While DMSO is the primary recommendation, other organic solvents such as ethanol, methanol, and N,N-dimethylformamide (DMF) can be considered.[1][4] However, it is crucial to assess the compatibility of these solvents with your specific cell line and assay, as they can also exhibit cytotoxicity.[4][5]
Q4: Can formulation strategies be used to improve the solubility of this compound in my experiments?
A4: Yes, several formulation strategies can enhance the apparent solubility of this compound in aqueous media:
-
Co-solvents: The use of water-miscible organic solvents in the final medium can increase the solubility of hydrophobic compounds.[3][6]
-
Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can help maintain solubility.[1][7] It is essential to determine the cytotoxic threshold of any surfactant on your cells before use.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[1][7]
Troubleshooting Guide
| Observation | Potential Cause | Recommended Action |
| Immediate precipitation upon adding this compound stock to media. | Final concentration exceeds the kinetic solubility limit.[1] | Lower the final working concentration of this compound. |
| Improper dilution method.[1] | Pre-warm media to 37°C and add the stock solution dropwise while gently swirling.[1][2] | |
| The stock solution is too concentrated. | Prepare a less concentrated intermediate stock solution in DMSO before the final dilution.[3] | |
| Precipitation is observed after several hours of incubation. | Compound instability in the aqueous environment. | Assess the stability of this compound in your cell culture medium over time. |
| Interaction with media components.[1] | Consider using a simpler, serum-free medium for the experiment if possible. | |
| Evaporation of media leading to increased concentration.[1] | Ensure proper humidification of the incubator to minimize evaporation. | |
| Inconsistent assay results at the same nominal concentration. | Precipitation of the compound leads to an unknown actual concentration.[5] | Visually inspect wells for precipitation before and after the experiment. Determine the kinetic solubility of this compound in your specific medium. |
| Adsorption of the compound to plasticware. | Consider using low-adsorption plates or glassware. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To facilitate dissolution, vortex the solution for 1-2 minutes. If necessary, brief sonication or warming to 37°C can be applied.
-
Visually inspect the solution to ensure all solid material has dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay using Nephelometry
This protocol determines the concentration at which a compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.
Materials:
-
10 mM this compound stock solution in 100% DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear-bottom microplate
-
Nephelometer or a plate reader capable of measuring light scattering
Procedure:
-
Prepare Serial Dilutions: In a separate 96-well plate, prepare a serial dilution of the 10 mM this compound stock solution in DMSO.
-
Dispense Buffer: Add 198 µL of PBS (pH 7.4) to the wells of a new 96-well plate.
-
Add Compound: Transfer 2 µL of each concentration from the DMSO serial dilution to the corresponding wells containing PBS. This results in a final DMSO concentration of 1%.
-
Incubate: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measure Turbidity: Measure the turbidity (light scattering) of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.[8]
Visualizations
Caption: A troubleshooting workflow for addressing this compound precipitation in cell culture media.
Caption: Impact of this compound insolubility on a hypothetical cell signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. longdom.org [longdom.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
How to prevent off-target effects of CG428
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and identify potential off-target effects of CG428, a potent and selective Tropomyosin Receptor Kinase (TRK) degrader.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Unexpected Cell Toxicity in Non-TRK Expressing Cells
Q: We observe significant cytotoxicity in our control cell line that does not express TRK kinases after treatment with this compound. What could be the cause?
A: This observation suggests a potential off-target effect of this compound. While this compound is designed for high selectivity towards TRK kinases, off-target activity against other essential cellular proteins can occur, leading to toxicity. One possibility is the inhibition of other kinases that share structural similarities with the TRK family.
Recommended Troubleshooting Workflow:
-
Confirm Absence of TRK Expression: First, verify the absence of TRKA, TRKB, and TRKC protein expression in your control cell line using Western blot or flow cytometry.
-
Dose-Response Analysis: Perform a dose-response curve with this compound in your control cell line to determine the EC50 for cytotoxicity. If the EC50 is within a range that suggests a specific molecular target, it warrants further investigation.
-
Kinase Profiling: To identify potential off-target kinases, we recommend performing a comprehensive in vitro kinase profiling assay. This will screen this compound against a large panel of kinases to identify unintended targets.
-
Investigate Downstream Pathways: Based on the kinase profiling results, investigate the downstream signaling pathways of the identified off-target kinases. For example, if a key cell cycle kinase is identified as an off-target, assess cell cycle progression using flow cytometry.
Experimental Protocol: Kinase Profiling
A detailed protocol for a competitive binding assay to determine the kinase selectivity of this compound.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound to be tested.
-
Kinase Panel: Select a comprehensive panel of purified, active human kinases.
-
Binding Assay:
-
Immobilize a broad-spectrum kinase inhibitor to a solid support (e.g., beads).
-
Incubate the kinase panel with the immobilized inhibitor and varying concentrations of this compound.
-
Kinases that do not bind to this compound will bind to the immobilized inhibitor.
-
Wash away unbound protein.
-
Elute and quantify the amount of each kinase bound to the beads using a suitable method like mass spectrometry or qPCR (if using DNA-tagged kinases).
-
-
Data Analysis: The amount of kinase detected is inversely proportional to its affinity for this compound. Calculate the dissociation constants (Kd) for each kinase to determine the selectivity profile.
Issue 2: Unexplained Changes in Cellular Phenotype
Q: After treating TRK-positive cells with this compound, we observe a phenotypic change that is not consistent with TRK degradation, such as unexpected differentiation or morphological changes. How can we investigate this?
A: Unexplained phenotypic changes can arise from off-target effects on signaling pathways that regulate cell fate and morphology. It is crucial to systematically dissect the molecular events following this compound treatment.
Recommended Troubleshooting Workflow:
-
Confirm On-Target Activity: First, confirm that this compound is effectively degrading TRK proteins in your experimental system at the concentration used. This can be verified by Western blot.
-
Control Compound: Use a negative control compound, such as a version of this compound with a mutated E3 ligase binding motif, to distinguish between effects due to TRK degradation and those due to off-target binding of the TRK inhibitor warhead.
-
Phosphoproteomics Analysis: Perform a global phosphoproteomics analysis to identify signaling pathways that are unexpectedly altered by this compound treatment. This can provide unbiased insights into off-target kinase inhibition.
-
Pathway Analysis: Use bioinformatics tools to analyze the phosphoproteomics data and identify enriched signaling pathways that could explain the observed phenotypic changes.
-
Validate Off-Target Pathways: Validate the involvement of the identified off-target pathway using specific inhibitors or siRNA-mediated knockdown of key pathway components.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target activities of this compound?
A1: this compound is a potent degrader of TRK family kinases with high affinity for TRKA.[1][2] While highly selective, potential off-target kinases may exist. Below is a summary of its binding affinities.
| Target | Kd (nM) | IC50 (nM) | Notes |
| On-Targets | |||
| TRKA | 1.0 | 2.9 (KM12 cell growth) | High-affinity primary target.[1] |
| TRKB | 28 | - | Lower affinity compared to TRKA.[1] |
| TRKC | 4.2 | - | Moderate affinity.[1] |
| Hypothetical Off-Targets | Data are illustrative | ||
| SRC Family Kinases | 150 | >1000 | Potential for weak inhibition at high concentrations. |
| ABL1 | 250 | >1000 | Another potential off-target kinase family. |
Q2: How can I differentiate between on-target and off-target toxicity?
A2: To distinguish between on-target and off-target toxicity, a "rescue" experiment is highly recommended. If the toxicity is on-target (due to TRK degradation), expressing a degradation-resistant mutant of TRK should rescue the cells from the cytotoxic effects of this compound. Conversely, if the toxicity persists even with the resistant mutant, it is likely due to an off-target effect.
Q3: What are the best control experiments to include when studying the effects of this compound?
A3: The following controls are essential for robust experimental design:
-
Vehicle Control: (e.g., DMSO) To control for the effects of the solvent.
-
Negative Control Compound: A structurally similar molecule that does not bind to the E3 ligase, to control for off-target effects of the TRK-binding moiety.
-
Positive Control: A known pan-TRK inhibitor to compare the phenotypic effects of inhibition versus degradation.
-
TRK-null cell line: To identify effects that are independent of the intended target.
Q4: Can the E3 ligase ligand component of this compound contribute to off-target effects?
A4: Yes, the pomalidomide-based E3 ligase ligand can have its own biological activities, primarily related to the degradation of neosubstrates of the CRBN E3 ligase. It is important to run parallel experiments with pomalidomide (B1683931) alone to account for any effects mediated by the E3 ligase ligand.
Visualizing Signaling Pathways and Workflows
Caption: On-target mechanism of this compound leading to TRK degradation.
Caption: Hypothetical off-target signaling pathway of this compound.
Caption: Experimental workflow for investigating off-target effects.
References
CG428 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of the potent and selective tropomyosin receptor kinase (TRK) degrader, CG428.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective tropomyosin receptor kinase (TRK) PROTAC (Proteolysis Targeting Chimera) degrader.[1] It is a chemical tool used in research to induce the degradation of TRK proteins, which are involved in certain types of cancer.[1][2] this compound works by linking the TRK protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the TRK protein by the proteasome. It has demonstrated anti-tumor activity and is used to study the in vivo function of TRK fusion proteins in tumorigenesis.[1][3]
Q2: What are the recommended storage conditions for this compound powder?
A2: For long-term storage, this compound powder should be stored at -20°C.[2][3][4] Under these conditions, it can be stable for up to two to three years.[3][4] For short-term storage, such as a few days to weeks, it can be kept at 0-4°C in a dry and dark environment.[2] The product is generally stable enough for a few weeks at ambient temperature during shipping.[2]
Q3: How should I store solutions of this compound?
A3: The stability of this compound in solution depends on the solvent and storage temperature. For solutions in DMSO, it is recommended to store them in tightly sealed vials at -80°C for up to one year, or at -20°C for up to one month.[3][4] It is advisable to prepare and use solutions on the same day.[3] If you need to make stock solutions in advance, storing them as aliquots is recommended to avoid multiple freeze-thaw cycles.[3]
Q4: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced or no activity of this compound in my experiment. | Improper storage of the compound (powder or solution). | Ensure that the compound has been stored according to the recommended conditions. For long-term storage, the powder should be at -20°C and DMSO stocks at -80°C. |
| Multiple freeze-thaw cycles of the stock solution. | Aliquot the stock solution upon preparation to minimize the number of freeze-thaw cycles. | |
| Degradation of the compound due to prolonged storage at room temperature. | Prepare fresh solutions from the powder for your experiments. Allow the product to equilibrate to room temperature for at least one hour before opening the vial.[3] | |
| Precipitation observed in the stock solution upon thawing. | The solubility of this compound in the solvent may have been exceeded. | Gently warm the solution and sonicate to aid in redissolving the compound. Ensure the concentration is not above the recommended solubility limits. |
| The solution was not stored properly, leading to solvent evaporation. | Ensure vials are tightly sealed. If solvent evaporation is suspected, it is best to prepare a fresh stock solution. |
Stability and Storage Data
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | Long-term (months to years) | [2][3][4] |
| Powder | 0 - 4°C | Short-term (days to weeks) | [2] |
| In DMSO | -80°C | Up to 1 year | [4] |
| In DMSO | -20°C | Up to 1 month | [3] |
| In DMSO | 4°C | Up to 2 weeks | [3] |
Table 2: Solubility of this compound
| Solvent | Solubility | Source |
| DMSO | 90 mg/mL (110.45 mM) | [4] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Equilibration: Before opening the vial, allow the this compound powder to equilibrate to room temperature for at least one hour.[3]
-
Weighing: In a sterile environment, accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the powder to achieve the desired concentration. For example, to prepare a 10 mM stock solution, add the corresponding volume of DMSO to the weighed powder.
-
Solubilization: To ensure complete dissolution, vortex the solution and sonicate if necessary.[4]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term use.
Visualizations
Caption: Mechanism of action for this compound as a PROTAC, inducing the degradation of TRK protein.
References
Technical Support Center: Interpreting Unexpected Results from CG428 Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results that may arise during experiments with CG428, a potent and selective tropomyosin receptor kinase (TRK) PROTAC degrader.
Important Note on Compound Identity: Publicly available information reveals two distinct entities referred to as "this compound". One is a potent TRK PROTAC degrader with anti-tumor activity, and the other is a botanical lotion for chemotherapy-induced alopecia.[1][2][3][4] This guide focuses exclusively on the experimental TRK degrader used in cancer research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective tropomyosin receptor kinase (TRK) degrader.[1][3] It functions as a Proteolysis Targeting Chimera (PROTAC), which is a bifunctional molecule that induces the degradation of a target protein. This compound consists of a ligand that binds to TRK proteins (with a higher affinity for TRKA over TRKB and TRKC) and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][3] This proximity leads to the ubiquitination and subsequent degradation of the TRK protein by the proteasome. This action inhibits downstream signaling pathways, such as PLCγ1 phosphorylation, and has been shown to inhibit the growth of cancer cells like the KM12 colorectal carcinoma cell line.[1]
Q2: We are observing significant batch-to-batch variability with our this compound compound. What could be the cause?
A2: Batch-to-batch inconsistency is a common issue with newly synthesized or complex molecules like PROTACs. The primary cause often lies in the synthesis and purification processes. Minor variations can lead to different impurity profiles, which can impact biological activity.
Troubleshooting Guides
Issue 1: Lower than Expected Potency or Complete Lack of Activity
If this compound is not showing the expected inhibitory or degradation effects at the anticipated concentrations, consider the following troubleshooting steps.
Troubleshooting Steps & Expected vs. Unexpected Outcomes:
| Potential Cause | Troubleshooting Step | Expected Outcome | Unexpected Outcome & Interpretation |
| Compound Solubility | Determine the solubility of this compound in your specific assay medium. Prepare a high-concentration stock in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into aqueous buffers.[5][6] | The compound remains in solution at all tested concentrations. | Precipitation or cloudiness is observed upon dilution. This indicates poor solubility, leading to a lower effective concentration of the compound. |
| Compound Stability | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Test the activity of a freshly prepared solution against an older one. | Consistent activity between fresh and older aliquots. | Reduced activity in older aliquots suggests compound degradation. |
| Assay Conditions | Optimize cell density, incubation time, and serum concentration. High serum protein levels can sometimes bind to the compound, reducing its availability. | A clear dose-response curve is observed within the expected concentration range. | The dose-response curve is shifted to the right (higher IC50) or is flat. This may indicate suboptimal assay parameters. |
| Cell Line Authenticity & Passage Number | Verify the identity of your cell line (e.g., by STR profiling) and use cells within a consistent and low passage number range. | The cell line expresses the target TRK protein and shows consistent responses to control compounds. | The cell line may have lost expression of the target protein or developed resistance mechanisms over time in culture. |
Issue 2: High Background Signal or Off-Target Effects
Unexpected cellular responses that are not consistent with TRK degradation may indicate off-target effects or issues with the assay itself.
Troubleshooting Steps & Data Interpretation:
| Potential Cause | Troubleshooting Step | Expected Quantitative Data | Unexpected Quantitative Data & Interpretation |
| Solvent Toxicity | Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in your experiment. | Cell viability in the vehicle control should be >95% compared to the untreated control. | Significant cell death or morphological changes in the vehicle control indicate solvent toxicity, which can confound the interpretation of compound effects. |
| Compound Impurities | If possible, have the purity of your this compound batch analyzed by HPLC/MS. | Purity should be >98%.[3] | The presence of significant impurities could be responsible for the observed off-target effects. |
| Non-Specific Binding | In binding assays, include a non-specific binding control (a high concentration of a known, non-radioactive ligand). | Low signal in the non-specific binding control wells. | High signal in the non-specific binding control suggests that the observed signal is not due to specific binding to the target. |
| Assay Autofluorescence | When using fluorescence-based assays, use phenol (B47542) red-free media and consider red-shifted dyes to minimize autofluorescence from cells and media components.[7] | Low background fluorescence in control wells. | High background fluorescence can mask the true signal from the assay. |
Experimental Protocols
Western Blotting for TRK Degradation
This protocol is to verify the degradation of a target TRK protein (e.g., TRKA) in a cell line (e.g., KM12) following treatment with this compound.
Materials:
-
KM12 colorectal carcinoma cells
-
This compound
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Protease and phosphatase inhibitor cocktails
-
RIPA buffer
-
BCA Protein Assay Kit
-
Primary antibodies (anti-TRKA, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed KM12 cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 100 nM) and a DMSO vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities and normalize to the loading control (GAPDH or β-actin).
Visualizations
Caption: Mechanism of action for this compound as a TRK PROTAC degrader.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
Technical Support Center: Optimizing CG428-Mediated Protein Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CG428, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Tropomyosin receptor kinase (TRK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional PROTAC designed to selectively induce the degradation of TRK proteins. It functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. This compound simultaneously binds to a TRK protein and the E3 ubiquitin ligase Cereblon (CRBN), forming a ternary complex. This proximity facilitates the ubiquitination of the TRK protein, marking it for recognition and subsequent degradation by the proteasome.[1]
Q2: What are the key components of this compound?
A2: this compound is composed of three main parts: a ligand that binds to the TRK protein, a ligand that recruits the E3 ubiquitin ligase CRBN (a pomalidomide (B1683931) derivative), and a chemical linker that connects the two ligands.[1]
Q3: What is the "hook effect" and how can I avoid it with this compound?
A3: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in target protein degradation. This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (either with the TRK protein or CRBN alone) rather than the productive ternary complex required for degradation. To avoid this, it is crucial to perform a dose-response experiment with a wide range of this compound concentrations to identify the optimal concentration for your specific cell line and experimental conditions.[2]
Q4: How can I confirm that the observed reduction in TRK protein levels is due to degradation and not just inhibition of its transcription?
A4: This is a critical control experiment. To confirm that the reduction in TRK protein is due to degradation, you should measure the mRNA levels of the target TRK gene using quantitative real-time PCR (qPCR). If this compound is functioning as a degrader, you should observe a significant decrease in TRK protein levels without a corresponding decrease in its mRNA levels.
Troubleshooting Guide
Issue 1: No or minimal degradation of the target TRK protein is observed.
This is a common issue with several potential causes. A systematic approach to troubleshooting is recommended.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration and to identify a potential "hook effect".[2] |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 6, 8, 16, 24 hours) to determine the optimal incubation time for maximal degradation. Degradation of TRK fusion proteins by this compound has been observed as early as 2 hours.[3] |
| Low E3 Ligase (CRBN) Expression | Verify the expression level of CRBN in your cell line of choice via Western Blot or qPCR. If expression is low, consider using a different cell line with higher endogenous CRBN levels.[2] |
| Poor Cell Permeability | While this compound is designed to be cell-permeable, issues can arise in certain cell types. If other factors are ruled out, consider evaluating ternary complex formation in vitro to confirm the molecule's functionality. |
| Compound Instability/Degradation | Ensure proper storage of this compound stock solutions. It is recommended to aliquot the stock solution and store it at -80°C to avoid repeated freeze-thaw cycles.[1] |
| Inactive Ubiquitin-Proteasome System (UPS) | Co-treat cells with this compound and a proteasome inhibitor (e.g., 10 µM MG132 for 4-6 hours). If degradation is "rescued" (i.e., the TRK protein level is restored), the UPS is active and the degradation is proteasome-dependent. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Cell Culture | Maintain consistent cell passage numbers, confluency, and growth conditions for all experiments. |
| Inaccurate Pipetting | Use calibrated pipettes and ensure thorough mixing of reagents. Prepare a master mix for treating multiple wells to minimize pipetting errors. |
| Degradation of this compound Stock Solution | Aliquot the this compound stock solution upon receipt and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.[1] |
Issue 3: High background or non-specific bands on Western Blot.
| Possible Cause | Troubleshooting Step |
| Blocking Inefficiency | Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Optimize the blocking buffer (e.g., 5% non-fat milk or BSA in TBST). |
| Antibody Issues | Use a high-quality primary antibody specific for the TRK protein. Titrate the primary and secondary antibody concentrations to find the optimal dilution. |
| Insufficient Washing | Increase the number and duration of washes with TBST after primary and secondary antibody incubations. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published studies.
Table 1: this compound In Vitro Degradation and Activity
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (TPM3-TRKA Degradation) | KM12 (colorectal carcinoma) | 0.36 nM | [1] |
| IC₅₀ (Cell Growth Inhibition) | KM12 (colorectal carcinoma) | 2.9 nM | [1] |
| IC₅₀ (PLCγ1 Phosphorylation) | KM12 (colorectal carcinoma) | 0.33 nM | [1] |
Table 2: this compound Binding Affinity (Kd)
| Target | Value | Reference |
| TRKA | 1 nM | [1] |
| TRKB | 28 nM | [1] |
| TRKC | 4.2 nM | [1] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: this compound-mediated degradation of TRK protein.
TRK Signaling Pathway
Caption: Downstream signaling pathways of TRK receptors.
Experimental Workflow for Assessing this compound Activity
Caption: A typical experimental workflow for characterizing this compound.
Detailed Experimental Protocols
Protocol 1: Western Blot for TRK Degradation
Objective: To determine the extent of TRK protein degradation in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., KM12)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-TRK, anti-phospho-TRK, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for the desired time (e.g., 2, 4, 6, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against TRK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the TRK band intensity to the loading control.
Protocol 2: Quantitative Real-Time PCR (qPCR) for TRK mRNA Levels
Objective: To determine if this compound affects the transcription of the target TRK gene.
Materials:
-
Cells treated with this compound and vehicle control
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for the target TRK gene and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with this compound and vehicle control as in the Western Blot protocol. Harvest cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up qPCR reactions with the qPCR master mix, cDNA, and primers for the target TRK gene and the housekeeping gene.
-
Run the qPCR reaction in a real-time PCR system.
-
-
Data Analysis: Calculate the relative mRNA expression of the TRK gene using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To confirm the formation of the TRK-CG428-CRBN ternary complex in cells.
Materials:
-
Cells treated with this compound, vehicle control, and a proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer
-
Primary antibodies: anti-TRK and anti-CRBN
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound and MG132 for a few hours. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-TRK antibody (or anti-CRBN antibody) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Elution and Western Blot:
-
Elute the immunoprecipitated proteins from the beads.
-
Perform Western blotting as described in Protocol 1.
-
Probe the membrane with an anti-CRBN antibody (if you immunoprecipitated with anti-TRK) or an anti-TRK antibody (if you immunoprecipitated with anti-CRBN). The presence of the other protein in the pulldown indicates the formation of the ternary complex.
-
Protocol 4: Global Proteomics for Off-Target Analysis
Objective: To identify potential off-target proteins degraded by this compound.
Procedure:
-
Cell Treatment: Treat cells with this compound and a vehicle control for a specific time point (e.g., 6 hours).
-
Sample Preparation: Harvest and lyse the cells. Prepare the protein lysates for mass spectrometry analysis (e.g., tryptic digestion, TMT labeling).
-
Mass Spectrometry: Analyze the samples using a high-resolution mass spectrometer.
-
Data Analysis: Identify and quantify the proteins in each sample. Compare the protein abundance between the this compound-treated and vehicle-treated samples to identify proteins that are significantly downregulated by this compound. Further validation of potential off-targets should be performed using orthogonal methods like Western Blotting.
References
CG428 degradation kinetics optimization
Welcome to the technical support center for CG428, a potent and selective tropomyosin receptor kinase (TRK) degrader. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and drug development professionals optimize their experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of tropomyosin receptor kinase (TRK) proteins.[1] It is a heterobifunctional molecule composed of a ligand that binds to the TRK kinase, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][3][4] By bringing the TRK protein and the E3 ligase into close proximity, this compound induces the ubiquitination and subsequent proteasomal degradation of the target TRK protein.[1][5]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in cancer research to study the effects of TRK protein degradation. It has demonstrated anti-tumor activity by reducing the levels of oncogenic fusion proteins like TPM3-TRKA in colorectal carcinoma cells and inhibiting downstream signaling pathways.[1][5] It is also a valuable tool for investigating the roles of TRKA, TRKB, and TRKC in various biological processes.
Q3: How should I store and handle this compound to ensure its stability and activity?
A3: Proper storage and handling are critical for maintaining the potency of this compound.
-
Long-term storage: For long-term storage (months to years), this compound should be stored at -20°C.[5] For periods up to 6 months, storage at -80°C is also recommended.[1]
-
Short-term storage: For short-term storage (days to weeks), it can be kept at 0 - 4°C.[5]
-
Stock solutions: It is highly recommended to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1] Once prepared, stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Q4: In which solvent should I dissolve this compound?
A4: this compound is soluble in DMSO.[3] For example, a stock solution of 100 mM can be prepared by dissolving the compound in DMSO.[3] Always refer to the batch-specific information on the product's certificate of analysis for precise solubility data.
Troubleshooting Guide
Problem 1: I am not observing the expected degradation of my target TRK protein.
-
Possible Cause 1: Improper storage or handling of this compound.
-
Solution: Ensure that this compound and its stock solutions have been stored at the correct temperatures (-20°C or -80°C) and that repeated freeze-thaw cycles have been avoided.[1] If you suspect the compound has degraded, use a fresh vial or prepare a new stock solution.
-
-
Possible Cause 2: Suboptimal concentration or treatment time.
-
Solution: The degradation efficiency of PROTACs is often concentration and time-dependent. Perform a dose-response experiment with a range of this compound concentrations and a time-course experiment (e.g., 2, 4, 6, 8, 24 hours) to determine the optimal conditions for your specific cell line and experimental setup. The reported DC50 for TPM3-TRKA is 0.36 nM in KM12 cells after a 6-hour treatment.[3]
-
-
Possible Cause 3: Low expression of Cereblon (CRBN) in your cell line.
-
Solution: The activity of this compound is dependent on the presence of the CRBN E3 ligase.[2][3][4] Verify the expression level of CRBN in your cell model using techniques like Western blotting or qPCR. If CRBN expression is low, consider using a different cell line or a model with higher CRBN expression.
-
-
Possible Cause 4: The specific TRK protein is less sensitive to this compound.
Problem 2: I am observing high cellular toxicity or off-target effects.
-
Possible Cause 1: The concentration of this compound is too high.
-
Solution: While potent, high concentrations of PROTACs can sometimes lead to off-target effects or general cellular toxicity. Lower the concentration of this compound to the lowest effective dose that achieves the desired level of protein degradation. The reported IC50 for growth inhibition in KM12 cells is 2.9 nM.[1][3][4]
-
-
Possible Cause 2: The "hook effect".
-
Solution: A common phenomenon with PROTACs is the "hook effect," where degradation efficiency decreases at very high concentrations due to the formation of binary complexes (this compound-TRK or this compound-CRBN) instead of the productive ternary complex. Perform a detailed dose-response curve to identify the optimal concentration range and avoid the hook effect.
-
-
Possible Cause 3: Off-target protein degradation.
-
Solution: Use a negative control, such as this compound-Neg, if available, to confirm that the observed effects are due to the specific degradation of TRK proteins.[3] Additionally, consider performing proteomic studies to identify any potential off-target proteins that are being degraded.
-
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound based on published data.
Table 1: Degradation and Inhibitory Potency of this compound
| Parameter | Target/Cell Line | Value | Reference |
| DC₅₀ | TPM3-TRKA (KM12 cells) | 0.36 nM | [1][3] |
| DC₅₀ | TRKA (HEL cells) | 2.23 nM | [3] |
| IC₅₀ | PLCγ1 phosphorylation | 0.33 nM | [1] |
| IC₅₀ | KM12 cell growth | 2.9 nM | [1][3][4] |
Table 2: Binding Affinity of this compound for TRK Proteins
| Parameter | Target Protein | Value | Reference |
| Kd | TRKA | 1 nM | [1][2][3] |
| Kd | TRKC | 4.2 nM | [1][2][3] |
| Kd | TRKB | 28 nM | [1][2][3] |
Experimental Protocols
Protocol: Determining Protein Degradation Profile using Western Blot
This protocol provides a general framework for assessing the ability of this compound to degrade a target TRK protein in a cellular context.
-
Cell Culture: Plate your cells of interest (e.g., KM12 colorectal carcinoma cells) at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. It is recommended to perform a dose-response experiment ranging from sub-nanomolar to micromolar concentrations (e.g., 0.1 nM to 1000 nM). Also, prepare a vehicle control (e.g., DMSO).
-
Cell Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined amount of time (e.g., 6 hours, based on reported data).[3] A time-course experiment is recommended to determine the optimal treatment duration.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for your TRK target protein.
-
Incubate with an appropriate secondary antibody conjugated to HRP.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imagine the blot. Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control. The level of protein degradation can be expressed as a percentage relative to the vehicle-treated control.
Visualizations
Caption: Mechanism of action for this compound as a PROTAC degrader.
Caption: General workflow for evaluating this compound-induced protein degradation.
Caption: Troubleshooting logic for suboptimal TRK protein degradation.
References
Technical Support Center: Overcoming Resistance to CG-500 in Cancer Cells
Welcome to the technical support center for CG-500, a novel inhibitor targeting the hypothetical oncogenic kinase "CK1". This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand resistance mechanisms to CG-500 in cancer cell lines.
Troubleshooting Guides
Problem: Decreased Sensitivity of Cancer Cells to CG-500 Treatment
If you observe a reduced response to CG-500 in your cancer cell line, it may be due to intrinsic or acquired resistance. The following table outlines potential causes and recommended troubleshooting steps.
| Potential Cause | Description | Troubleshooting/Solution |
| Target Alteration | Mutations in the CK1 kinase domain can prevent CG-500 from binding effectively. | - Sequence the CK1 gene: Identify potential mutations in the drug-binding pocket. - Utilize next-generation inhibitors: If a known resistance mutation is present, consider using a second-generation inhibitor designed to overcome it. |
| Bypass Pathway Activation | Cancer cells can activate alternative signaling pathways to circumvent the inhibition of CK1. A common bypass mechanism is the activation of the PI3K/Akt pathway. | - Perform phospho-protein array analysis: Compare the phosphorylation status of key signaling proteins in sensitive versus resistant cells. - Combination therapy: Co-administer CG-500 with an inhibitor of the activated bypass pathway (e.g., a PI3K inhibitor).[1][2] |
| Increased Drug Efflux | Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump CG-500 out of the cell, reducing its intracellular concentration.[3][4] | - Perform Western blot or qPCR: Analyze the expression levels of common ABC transporters (e.g., ABCB1/MDR1). - Use efflux pump inhibitors: Co-treat cells with CG-500 and a known efflux pump inhibitor (e.g., verapamil) to see if sensitivity is restored. |
| Drug Inactivation | Cancer cells may enhance their metabolic processes to inactivate CG-500.[5][6] | - Metabolomic analysis: Compare the metabolic profiles of sensitive and resistant cells to identify differences in drug metabolism. - Modify drug structure: If a specific metabolic modification is identified, consider synthesizing drug analogs that are less susceptible to inactivation. |
Frequently Asked Questions (FAQs)
Q1: My cancer cell line shows a high IC50 value for CG-500 from the initial experiment. Does this indicate resistance?
A1: A high initial IC50 value suggests intrinsic resistance. This means the cancer cells may have pre-existing characteristics that make them less sensitive to CG-500. Possible reasons include low expression of the CK1 target protein or the presence of baseline mutations in the CK1 gene. We recommend performing a Western blot to check the expression level of CK1 in your cell line.
Q2: How can I develop a CG-500-resistant cancer cell line for my experiments?
A2: A resistant cell line can be generated by continuously exposing the parental (sensitive) cell line to gradually increasing concentrations of CG-500 over several weeks or months.[7][8] This process selects for cells that have developed mechanisms to survive in the presence of the drug. It is crucial to periodically perform cell viability assays to confirm the shift in the IC50 value.
Q3: What is the best way to confirm that the observed resistance is specific to CG-500 and not a general multidrug resistance phenotype?
A3: To confirm specific resistance, you should test your resistant cell line against other anti-cancer drugs with different mechanisms of action. If the cells remain sensitive to these other drugs, it suggests that the resistance mechanism is specific to CG-500. Additionally, you can investigate the molecular mechanism of resistance, such as by sequencing the CK1 target gene.
Q4: Are there any known combination therapies that can overcome resistance to CK1 inhibitors like CG-500?
A4: Combination therapy is a promising strategy to overcome drug resistance.[1] Based on known resistance mechanisms to kinase inhibitors, combining CG-500 with inhibitors of parallel signaling pathways, such as the PI3K/Akt or MEK/ERK pathways, has shown synergistic effects in preclinical models.[2] We recommend performing a synergy assay to determine the optimal combination and concentrations for your specific cell line.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) of CG-500 in a parental and an experimentally derived resistant cell line, demonstrating a significant shift in drug sensitivity.
| Cell Line | Treatment | IC50 (µM) | Fold Change in Resistance |
| Parental | CG-500 | 0.5 | - |
| Resistant | CG-500 | 12.5 | 25 |
| Resistant | CG-500 + PI3K Inhibitor | 1.2 | 2.4 |
Experimental Protocols
Detailed Methodology for Cell Viability (MTT) Assay to Determine IC50
This protocol is for determining the concentration of CG-500 that inhibits cell growth by 50% (IC50).
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
-
Drug Treatment:
-
Prepare a series of dilutions of CG-500 in culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Include a vehicle control (e.g., DMSO) at the same concentration as in the highest drug concentration well.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of CG-500.
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium from each well without disturbing the formazan (B1609692) crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure the crystals are fully dissolved.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
References
- 1. targetedonc.com [targetedonc.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing CG428 Toxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of the Tropomyosin Receptor Kinase (TRK) PROTAC degrader, CG428, in normal cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade Tropomyosin Receptor Kinase (TRK) proteins.[1][2] It is a heterobifunctional molecule that links a TRK inhibitor to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2] This dual binding brings TRK proteins into proximity with the E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome. This compound exhibits higher binding affinity for TRKA compared to TRKB and TRKC.[1][2]
Q2: What are the potential sources of this compound toxicity in normal cells?
A2: The toxicity of this compound in normal cells can stem from two primary sources:
-
On-target toxicity: This occurs due to the degradation of TRK proteins in healthy tissues where they play essential physiological roles. TRK receptors are crucial for the development and function of the nervous system, and their degradation in normal neurons could lead to neurotoxicity.
-
Off-target toxicity: This arises from the unintended degradation of other proteins that are not the intended targets of this compound. This can be caused by the TRK inhibitor component binding to other kinases or the CRBN ligand engaging with other cellular components. Some studies suggest that the potent effects of this compound might be partially attributable to off-target effects.
Q3: What are the known selectivity details for this compound?
A3: this compound is reported to be a selective TRK degrader with a higher binding affinity for TRKA (Kd = 1 nM) over TRKC (Kd = 4.2 nM) and TRKB (Kd = 28 nM).[1][2] Global proteomic profiling of a similar compound, CG416, demonstrated high selectivity for its intended target.[3][4] However, detailed information on the comprehensive off-target profile of this compound in various normal cell types is not extensively available in public literature.
Q4: Are there general strategies to mitigate the toxicity of PROTACs like this compound?
A4: Yes, several strategies are being explored to reduce the toxicity of PROTACs. These include optimizing the dosing schedule to maintain efficacy while minimizing exposure, and developing next-generation PROTACs with improved tissue-specific delivery, such as antibody-drug conjugates or activatable PROTACs that are triggered by tumor-specific conditions.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential this compound-induced toxicity in your in vitro and in vivo experiments.
| Observed Issue | Potential Cause | Recommended Action |
| High cytotoxicity in normal cell lines (e.g., neurons, endothelial cells) at effective cancer cell-killing concentrations. | On-target toxicity: Normal cells may be highly dependent on TRK signaling for survival and function. | 1. Titrate this compound concentration: Determine the lowest effective concentration that induces degradation of the target in cancer cells while minimizing toxicity in normal cells. 2. Use a panel of normal cell lines: Assess toxicity in various normal cell types to understand the tissue-specific effects. 3. Rescue experiment: Co-administer neurotrophic factors (e.g., NGF for TRKA-dependent cells) to see if this mitigates the toxicity, confirming on-target effects. |
| Off-target toxicity: this compound may be degrading other essential proteins in normal cells. | 1. Perform unbiased proteomics: Use techniques like mass spectrometry to identify proteins that are degraded in normal cells upon this compound treatment. 2. Compare with a structurally distinct TRK degrader: If available, use a TRK PROTAC with a different chemical scaffold to see if the toxicity profile differs. | |
| Unexpected phenotypic changes in normal cells not readily explained by TRK degradation. | Off-target effects of the TRK inhibitor or CRBN ligand components. | 1. Use control compounds: Treat normal cells with the TRK inhibitor portion of this compound alone and the CRBN ligand (e.g., pomalidomide) alone to dissect their individual contributions to the observed phenotype. |
| In vivo toxicity observed in animal models (e.g., weight loss, neurological symptoms). | On-target effects in vital organs or off-target toxicities. | 1. Dose optimization: Experiment with different dosing schedules (e.g., intermittent vs. continuous) to find a therapeutic window. 2. Histopathological analysis: Examine major organs for signs of toxicity. 3. Behavioral studies: Conduct detailed neurological and behavioral assessments to detect subtle signs of neurotoxicity. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment in Normal Cells
Objective: To determine the cytotoxic effect of this compound on various normal cell lines.
Methodology:
-
Cell Culture: Culture selected normal cell lines (e.g., primary neurons, human umbilical vein endothelial cells - HUVECs) and a cancer cell line with a known TRK fusion (e.g., KM12) in their respective recommended media.
-
Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the IC50 values for each cell line and time point. Compare the IC50 values between the cancer cell line and the normal cell lines to determine the therapeutic window.
Protocol 2: Off-Target Protein Degradation Analysis using Mass Spectrometry
Objective: To identify unintended protein targets of this compound in normal cells.
Methodology:
-
Cell Lysis and Protein Digestion: Treat the selected normal cell line with this compound at a concentration known to cause toxicity and a vehicle control. Lyse the cells and digest the proteins into peptides.
-
Tandem Mass Tag (TMT) Labeling: Label the peptides from the treated and control samples with TMT reagents for quantitative comparison.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the labeled peptide mixture using high-resolution LC-MS/MS.
-
Data Analysis: Identify and quantify the proteins in each sample. Compare the protein abundance between the this compound-treated and control groups to identify proteins that are significantly downregulated (degraded).
Protocol 3: In Vivo Acute Toxicity Assessment
Objective: To evaluate the short-term toxicity of this compound in a relevant animal model.
Methodology:
-
Animal Model: Use a suitable animal model, such as immunodeficient mice bearing a TRK-fusion positive tumor xenograft.
-
Dosing: Administer a range of single doses of this compound via an appropriate route (e.g., intravenous, intraperitoneal) to different groups of animals. Include a vehicle control group.
-
Monitoring: Observe the animals for clinical signs of toxicity, including changes in body weight, behavior, and overall health, for a period of 14 days.
-
Blood and Tissue Analysis: At the end of the observation period, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
-
Data Analysis: Determine the maximum tolerated dose (MTD) and identify any target organs of toxicity.
Visualizations
Caption: Simplified TRK signaling pathway.
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound toxicity.
References
CG428 Technical Support Center: Troubleshooting Experimental Inconsistencies
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent or unexpected results in experiments involving CG428, a potent and selective tropomyosin receptor kinase (TRK) PROTAC degrader.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in our this compound IC50 values for cell viability between experiments. What are the potential causes?
Inconsistent IC50 values are a common challenge and can stem from several experimental variables. A systematic approach is key to identifying the source of the variability.
Troubleshooting Guide: Inconsistent IC50 Values
| Potential Cause | Recommendation |
| Cell Passage Number | High-passage cells can exhibit altered growth rates and drug responses. Use cells with a consistent and low passage number (ideally <20 passages from a validated stock) for all experiments. Establish a tiered cell banking system (Master and Working Cell Banks) to ensure a consistent cell source.[1] |
| Cell Seeding Density | The initial number of cells plated can significantly impact the apparent IC50 value.[1] Higher densities can lead to increased resistance.[1] Optimize and strictly maintain a consistent cell seeding density for each cell line. Perform a preliminary experiment to determine the optimal density where cells are in the exponential growth phase for the duration of the assay. |
| Compound Storage and Handling | This compound is a complex molecule. Improper storage can lead to degradation. Store this compound stock solutions at -80°C for up to 6 months or -20°C for up to 1 month. [2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2] |
| Inconsistent Treatment Application | Variability in the volume and timing of treatment application can lead to inconsistent results.[3] Ensure treatments are added consistently to all wells. Use calibrated pipettes. |
| Edge Effects in Multi-well Plates | The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. Avoid using the outer wells for experimental samples. [3] Instead, fill them with sterile media or PBS to maintain humidity. |
Q2: this compound is not showing the expected degradation of the target TRK fusion protein in our Western blot analysis. What could be the problem?
A lack of target degradation can be due to issues with the experimental setup, the compound itself, or the biological system.
Troubleshooting Guide: No Target Degradation
| Potential Cause | Recommendation |
| Suboptimal Compound Concentration or Incubation Time | The degradation of the target protein is dependent on both the concentration of this compound and the incubation time. Perform a dose-response and time-course experiment to determine the optimal conditions for target degradation in your specific cell line. |
| Cell Line Specificity | This compound's efficacy can vary between different cell lines due to differences in the expression of the target TRK fusion protein, as well as components of the ubiquitin-proteasome system, such as the Cereblon (CRBN) E3 ligase. Confirm the expression of the TPM3-TRKA fusion protein in your KM12 cells or the relevant TRK protein in your cell line of choice. Consider using a positive control cell line known to be sensitive to this compound, such as KM12 colorectal carcinoma cells.[2] |
| Issues with Western Blotting Technique | Problems with protein extraction, gel electrophoresis, transfer, antibody incubation, or washing can all lead to poor Western blot results.[1] Ensure you are using fresh lysis buffer with protease and phosphatase inhibitors. Optimize primary and secondary antibody concentrations and incubation times. Confirm efficient protein transfer to the membrane. |
| Compound Inactivity | The compound may have degraded due to improper storage or handling. Prepare fresh dilutions of this compound from a new stock aliquot. |
Q3: We see inhibition of downstream signaling (e.g., pPLCγ1), but the degradation of the TRK protein is not as pronounced as expected. Why might this be?
This scenario suggests that this compound might be acting as an inhibitor of TRK kinase activity in addition to inducing its degradation.
Troubleshooting Guide: Inhibition without Complete Degradation
| Potential Cause | Recommendation |
| Dual Mechanism of Action | This compound is a PROTAC that includes a TRK inhibitor moiety.[2][4] At certain concentrations or time points, the inhibitory effect might be more prominent than degradation. Analyze downstream signaling at earlier time points before significant degradation is expected to occur. |
| Incomplete Degradation | The ubiquitin-proteasome system might be saturated or its capacity exceeded, leading to incomplete degradation of the target protein. Evaluate the expression levels of key components of the ubiquitin-proteasome system in your cell line. |
| Assay Sensitivity | The kinase inhibition assay might be more sensitive than the Western blot for detecting the compound's activity. Ensure your Western blot protocol is optimized for detecting subtle changes in protein levels. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available literature.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 (TPM3-TRKA degradation) | KM12 | 0.36 nM | [2][4] |
| IC50 (PLCγ1 phosphorylation) | KM12 | 0.33 nM | [2] |
| IC50 (Cell Growth Inhibition) | KM12 | 2.9 nM | [2][4] |
Table 2: Binding Affinity of this compound for TRK Receptors
| Receptor | Kd (Binding Affinity) | Reference |
| TRKA | 1 nM | [2][4] |
| TRKB | 28 nM | [2][4] |
| TRKC | 4.2 nM | [2][4] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete growth medium at 2x the final desired concentration.[1]
-
Treatment: Remove the old medium from the cells and add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).[1]
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours).
-
Viability Measurement:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Aspirate the medium and add DMSO to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm.[1]
-
For CellTiter-Glo® Assay: Follow the manufacturer's instructions to measure luminescence.
-
-
Data Analysis: Normalize the data to the vehicle control and calculate IC50 values using appropriate software.
Protocol 2: Western Blot for TRK Protein Degradation
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for different time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against the TRK protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: this compound mechanism of action.
Caption: Troubleshooting workflow for this compound.
Caption: Logical flow of this compound's effects.
References
Validation & Comparative
A Comparative Guide to the Validation of CG428-Induced TRKA Degradation by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
CG428 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Tropomyosin Receptor Kinase A (TRKA). As a bifunctional molecule, this compound recruits the E3 ubiquitin ligase Cereblon (CRBN) to TRKA, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation strategy offers a promising therapeutic avenue for cancers driven by TRKA dysregulation. Rigorous validation of on-target TRKA degradation is a critical step in the preclinical development of this compound. This guide provides an objective comparison of mass spectrometry-based proteomics with alternative methods for validating this compound-induced TRKA degradation, complete with supporting experimental data and detailed protocols.
TRKA Signaling and this compound-Mediated Degradation
TRKA is a receptor tyrosine kinase that, upon binding its ligand, nerve growth factor (NGF), dimerizes and autophosphorylates, activating downstream signaling pathways like the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell survival and proliferation. In several cancers, chromosomal rearrangements can lead to the formation of oncogenic TRK fusion proteins, resulting in constitutive kinase activity and uncontrolled cell growth. This compound, by inducing the degradation of TRKA, effectively shuts down these oncogenic signals.
Caption: TRKA signaling and the mechanism of this compound-induced degradation.
Comparison of Validation Methods
The validation of a protein degrader's efficacy relies on the accurate quantification of the target protein's depletion. While traditional methods like Western blotting provide valuable insights, mass spectrometry-based proteomics has emerged as a superior, comprehensive alternative.
| Feature | Mass Spectrometry (Proteomics) | Western Blotting |
| Principle | Unbiased identification and quantification of peptides from digested proteins. | Antibody-based detection of a specific protein separated by size. |
| Primary Output | Relative or absolute quantification of thousands of proteins simultaneously. | Semi-quantitative or quantitative measurement of a single target protein. |
| On-Target Validation | Highly quantitative and precise measurement of TRKA degradation. | Provides confirmation of TRKA degradation and molecular weight. |
| Off-Target Analysis | Proteome-wide, unbiased detection of unintended protein degradation.[1] | Requires a priori knowledge and specific antibodies for each potential off-target. |
| Multiplexing | Inherently high-plex, capable of analyzing the entire proteome in a single run. | Limited multiplexing capabilities, often requiring stripping and re-probing of membranes. |
| Sensitivity | High, capable of detecting low-abundance proteins. | Variable, dependent on antibody affinity and specificity. |
| Throughput | Can be high with multiplexing techniques like TMT. | Generally lower throughput, especially for multiple targets. |
| Cost | Higher initial instrument cost and per-sample cost. | Lower initial setup cost. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and provides a hypothetical comparison of how data from different validation methods might be presented. Note that the mass spectrometry data is illustrative of the type of comprehensive data that can be generated.
| Parameter | Cell Line | Value | Method | Reference |
| DC50 (TRKA Degradation) | HEL | 2.23 nM | Not specified | [2] |
| DC50 (TPM3-TRKA Degradation) | KM12 | 0.36 nM | Not specified | [2] |
| IC50 (Cell Viability) | KM12 | 2.9 nM | Not specified | [2][3] |
| Illustrative Mass Spec Data: | ||||
| TRKA Degradation (%) | KM12 (10 nM this compound, 24h) | >95% | TMT-based proteomics | Hypothetical |
| Off-Target Proteins Significantly Degraded | KM12 (10 nM this compound, 24h) | None | TMT-based proteomics | Hypothetical |
Experimental Protocols
Mass Spectrometry-Based Proteomics (TMT Labeling)
This method allows for the simultaneous identification and quantification of thousands of proteins across multiple samples.
Caption: Experimental workflow for TMT-based quantitative proteomics.
-
Cell Culture and this compound Treatment: Plate cells (e.g., KM12) and treat with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis and Protein Digestion: Lyse the cells, quantify protein concentration, and digest the proteins into peptides using an enzyme like trypsin.
-
Tandem Mass Tag (TMT) Labeling: Label the resulting peptides from each condition with a unique TMT isobaric tag.
-
Sample Pooling and Fractionation: Combine the labeled peptide samples and fractionate them using high-pH reversed-phase chromatography to increase proteome coverage.
-
LC-MS/MS Analysis: Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
-
Data Analysis: Process the raw data using specialized software to identify and quantify proteins based on the reporter ion intensities from the TMT tags. Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon this compound treatment.
Western Blotting
A targeted approach to validate the degradation of a specific protein.
-
Cell Culture and Treatment: Treat cells with a serial dilution of this compound as described for the mass spectrometry protocol.
-
Cell Lysis and Protein Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors and determine the protein concentration of each sample.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample, separate them by size on an SDS-polyacrylamide gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for TRKA.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an HRP substrate to produce a chemiluminescent signal and detect it using an imaging system.
-
Data Analysis: Quantify the band intensities for TRKA and a loading control (e.g., GAPDH or β-actin). Normalize the TRKA signal to the loading control to determine the relative decrease in protein levels.
Conclusion
Mass spectrometry-based proteomics stands out as the gold standard for the comprehensive validation of targeted protein degraders like this compound. Its ability to provide an unbiased, proteome-wide view of a degrader's effects is unparalleled, enabling the simultaneous assessment of on-target efficacy and off-target liabilities in a single experiment.[1] While Western blotting remains a valuable and accessible tool for the initial, targeted validation of TRKA degradation, it lacks the global perspective necessary for a thorough safety and selectivity assessment. For a robust and comprehensive data package to support the clinical translation of this compound, a multi-pronged approach is recommended, beginning with targeted methods like Western blotting and culminating in a global proteomics analysis to confirm selectivity and uncover any potential off-target effects.
References
A Head-to-Head Comparison of TRK-Targeting Agents: The Inhibitor Larotrectinib versus the Degrader CG428 in TRK-Fusion Positive Cancers
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of two distinct therapeutic modalities targeting Tropomyosin Receptor Kinase (TRK) fusion-positive cancers: Larotrectinib, a first-in-class, clinically approved TRK inhibitor, and CG428, a preclinical, potent, and selective TRK PROTAC (Proteolysis Targeting Chimera) degrader. This comparison is based on publicly available preclinical and clinical data to inform researchers and drug development professionals on the differing mechanisms, efficacy, and potential therapeutic applications of these two agents.
Executive Summary
Larotrectinib has demonstrated significant and durable clinical responses in patients with TRK-fusion positive solid tumors, leading to its tumor-agnostic approval. It functions by inhibiting the kinase activity of TRK fusion proteins. In contrast, this compound represents a novel approach by inducing the degradation of these oncoproteins. While this compound has shown potent preclinical activity, it has not yet been evaluated in human clinical trials for cancer. This guide will delve into the fundamental differences in their mechanisms of action, compare their available efficacy data, and outline the experimental methodologies used to evaluate these compounds.
Table 1: Preclinical Efficacy and Potency of this compound vs. Larotrectinib
| Parameter | This compound (TRK Degrader) | Larotrectinib (TRK Inhibitor) |
| Target Cell Line | KM12 (Colorectal Carcinoma with TPM3-TRKA fusion) | KM12 (Colorectal Carcinoma with TPM3-NTRK1 fusion)[1], Various other TRK-fusion positive cell lines[1] |
| Mechanism of Action | Induces proteasomal degradation of TRK fusion protein | Inhibits TRK kinase activity |
| Potency (Degradation) | DC50 = 0.36 nM (TPM3-TRKA)[2] | Not Applicable |
| Potency (Inhibition) | IC50 = 0.33 nM (downstream PLCγ1 phosphorylation)[2] | IC50 = 5-11 nmol/L (in vitro kinase assay) |
| Cell Growth Inhibition | IC50 = 2.9 nM[2] | Potent inhibition of cell growth in TRK-fusion positive lines[1] |
| Binding Affinity (Kd) | TRKA: 1 nM, TRKB: 28 nM, TRKC: 4.2 nM[2] | High binding affinity for all three TRK receptors[1] |
| In Vivo Data | Good plasma exposure in mice[3] | Significant tumor growth inhibition in xenograft models[1] |
Table 2: Clinical Performance of Larotrectinib in TRK-Fusion Positive Cancers
No clinical data is available for this compound in the context of cancer treatment.
| Parameter | Larotrectinib |
| Patient Population | Adult and pediatric patients with various TRK-fusion positive solid tumors |
| Overall Response Rate (ORR) | 75% - 80%[4] |
| Complete Response (CR) Rate | ~13%[4] |
| Median Duration of Response | Not reached at a median follow-up of 8.3 months in initial studies[4] |
| Progression-Free Survival (PFS) | 55% of patients remained progression-free at 1 year in initial studies[4] |
| Safety Profile | Generally well-tolerated, with most adverse events being grade 1.[4] |
Mechanism of Action and Signaling Pathways
Larotrectinib is an ATP-competitive inhibitor that binds to the kinase domain of TRK fusion proteins, preventing their phosphorylation and subsequent activation of downstream signaling pathways critical for tumor cell proliferation and survival, such as the MAPK and PI3K/AKT pathways.[5]
This compound, as a PROTAC, employs a different strategy. It is a heterobifunctional molecule that simultaneously binds to the TRK fusion protein and an E3 ubiquitin ligase (specifically Cereblon). This proximity induces the ubiquitination of the TRK fusion protein, marking it for degradation by the proteasome. This results in the physical elimination of the oncoprotein from the cell.[2][3]
Experimental Protocols
Evaluation of TRK Inhibitors (e.g., Larotrectinib)
1. In Vitro Kinase Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified TRK kinases.
-
Method: Recombinant TRKA, TRKB, and TRKC enzymes are incubated with the inhibitor at various concentrations in the presence of a peptide substrate and ATP. The extent of substrate phosphorylation is measured, typically using a fluorescence- or luminescence-based assay.
2. Cell Viability Assay:
-
Objective: To assess the effect of the inhibitor on the proliferation of TRK-fusion positive cancer cells.
-
Method: Cell lines harboring TRK fusions (e.g., KM12) are seeded in multi-well plates and treated with a range of inhibitor concentrations for a defined period (e.g., 72 hours). Cell viability is quantified using assays such as CellTiter-Glo®, which measures ATP levels.
3. Western Blot Analysis:
-
Objective: To confirm the inhibition of TRK signaling within the cell.
-
Method: TRK-fusion positive cells are treated with the inhibitor. Cell lysates are then subjected to SDS-PAGE and immunoblotting using antibodies specific for phosphorylated TRK (p-TRK) and downstream signaling proteins like p-AKT and p-ERK.
4. In Vivo Xenograft Studies:
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Method: Immunocompromised mice are subcutaneously implanted with TRK-fusion positive tumor cells. Once tumors are established, mice are treated with the inhibitor or a vehicle control. Tumor growth is monitored over time.
Evaluation of TRK Degraders (e.g., this compound)
1. In Vitro Degradation Assay (Western Blot):
-
Objective: To determine the half-maximal degradation concentration (DC50) of the compound.
-
Method: TRK-fusion positive cells are treated with the degrader at various concentrations for a specific time. Cell lysates are analyzed by Western blot using an antibody against the total TRK protein to quantify the reduction in protein levels.
2. Ubiquitination Assay:
-
Objective: To confirm that degradation is mediated by the ubiquitin-proteasome system.
-
Method: Cells are co-treated with the degrader and a proteasome inhibitor (e.g., MG132). An increase in poly-ubiquitinated TRK can be detected by immunoprecipitation of TRK followed by Western blotting for ubiquitin.
3. Ternary Complex Formation Assays:
-
Objective: To demonstrate the formation of the TRK-degrader-E3 ligase complex.
-
Method: Techniques such as co-immunoprecipitation, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) can be used to measure the binding affinity and kinetics of the ternary complex components.
4. Global Proteomics:
-
Objective: To assess the selectivity of the degrader.
-
Method: Mass spectrometry-based proteomics is used to compare the protein expression profiles of cells treated with the degrader versus a control to identify any off-target protein degradation.
Discussion and Future Perspectives
The comparison between Larotrectinib and this compound highlights a significant evolution in therapeutic strategies for TRK-fusion positive cancers. Larotrectinib's success as a kinase inhibitor has established TRK fusions as actionable oncogenic drivers. However, the emergence of acquired resistance mutations in the TRK kinase domain can limit its long-term efficacy.
PROTAC degraders like this compound offer a potential solution to overcome resistance mediated by kinase domain mutations that prevent inhibitor binding. By targeting the protein for destruction, degraders may still be effective as long as they can bind to the mutant protein with sufficient affinity to form a ternary complex. Furthermore, the catalytic nature of PROTACs, where one molecule can induce the degradation of multiple target proteins, may lead to more profound and durable target suppression.
However, the development of PROTACs presents its own set of challenges, including optimizing cell permeability, stability, and achieving a favorable pharmacokinetic profile. The preclinical data for this compound is promising, demonstrating high potency and selectivity in vitro and good plasma exposure in mice.[2][3] The next critical step will be to evaluate its in vivo efficacy and safety in animal models of TRK-fusion positive cancers.
References
- 1. targetedonc.com [targetedonc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of First-In-Class Potent and Selective Tropomyosin Receptor Kinase Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]
Comparative Analysis of Entrectinib and Larotrectinib in TRK Fusion-Positive Cancers
A comprehensive review of two leading Tropomyosin Receptor Kinase (TRK) inhibitors, Entrectinib and Larotrectinib, reveals distinct pharmacological profiles and clinical activities in the treatment of cancers harboring Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions. This guide provides a detailed comparison of their mechanisms of action, efficacy, safety, and the experimental methodologies used in their evaluation for researchers, scientists, and drug development professionals.
Mechanism of Action and Target Profile
Both Entrectinib and Larotrectinib are potent inhibitors of TRK proteins (TRKA, TRKB, and TRKC), which are the protein products of the NTRK1, NTRK2, and NTRK3 genes, respectively. However, their target profiles exhibit key differences. Entrectinib is a multi-target inhibitor, also showing activity against ROS1 and ALK fusion proteins, which are implicated in various cancers. In contrast, Larotrectinib is a highly selective inhibitor of TRK proteins with minimal off-target activity.
The following diagram illustrates the signaling pathway targeted by TRK inhibitors.
Comparative Efficacy
Clinical trial data demonstrates the potent anti-tumor activity of both agents in patients with TRK fusion-positive cancers, regardless of tumor histology.
| Parameter | Entrectinib (STARTRK-2, STARTRK-NG, ALKA-372-001) | Larotrectinib (NAVIGATE, SCOUT) |
| Overall Response Rate (ORR) | 57% | 75-80% |
| Median Duration of Response (DoR) | 10.4 months | Not Reached |
| Median Progression-Free Survival (PFS) | 11.2 months | 28.3 months |
| Intracranial ORR | 55% | 60% |
Table 1: Comparison of Clinical Efficacy
Pharmacokinetic Profiles
The pharmacokinetic properties of Entrectinib and Larotrectinib influence their dosing schedules and potential for drug-drug interactions.
| Parameter | Entrectinib | Larotrectinib |
| Half-life | ~20 hours | ~3 hours |
| Metabolism | Primarily via CYP3A4 | Primarily via CYP3A4 |
| CNS Penetration | Yes | Yes |
Table 2: Pharmacokinetic Properties
Safety and Tolerability
Both drugs are generally well-tolerated, with most adverse events being mild to moderate in severity. However, their side effect profiles differ, reflecting their distinct target specificities.
| Common Adverse Events | Entrectinib | Larotrectinib |
| Neurological | Dizziness, dysgeusia, cognitive impairment | Dizziness, ataxia, nausea |
| Gastrointestinal | Constipation, diarrhea, nausea | Nausea, vomiting, diarrhea |
| Other | Fatigue, edema, weight gain | Fatigue, increased AST/ALT |
Table 3: Common Adverse Events
Experimental Protocols
The methodologies employed in the key clinical trials are crucial for interpreting the comparative data.
Entrectinib Integrated Analysis (STARTRK-2, STARTRK-NG, ALKA-372-001): This analysis pooled data from three open-label, multicenter, single-arm trials. Eligible patients had locally advanced or metastatic solid tumors with NTRK1/2/3, ROS1, or ALK gene fusions. The primary endpoint was overall response rate.
Larotrectinib Integrated Analysis (NAVIGATE, SCOUT): This analysis included data from three multicenter, open-label, single-arm clinical trials. Patients with non-primary CNS TRK fusion-positive cancers were enrolled. The primary endpoint was overall response rate.
Resistance Mechanisms
Acquired resistance to both inhibitors can occur, often through the development of solvent front mutations in the TRK kinase domain. Second-generation TRK inhibitors, such as selitrectinib (B610772) (LOXO-195), are being developed to overcome this resistance.
Orthogonal Methods for Validating the Mechanism of Action of CG428, a TRK PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key orthogonal experimental methods to rigorously validate the mechanism of action of CG428, a potent and selective Tropomyosin Receptor Kinase (TRK) PROTAC (Proteolysis Targeting Chimera) degrader. This compound is designed to induce the degradation of TRK proteins by hijacking the ubiquitin-proteasome system, offering a promising anti-tumor strategy.[1][2] Validating this mechanism requires a multi-faceted approach, as relying on a single experimental method is insufficient to fully characterize its activity and selectivity.[1][2][3]
The core mechanism of this compound involves the formation of a ternary complex between the TRK target protein, this compound itself, and the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This proximity leads to the ubiquitination of TRK, marking it for degradation by the 26S proteasome. Consequently, downstream signaling pathways, such as the PLCγ1 pathway, are inhibited, leading to reduced cancer cell growth.[1]
This guide outlines a series of orthogonal experimental approaches to confirm each step of this proposed mechanism, from target engagement and degradation to downstream functional effects.
Comparison of Orthogonal Validation Methods
The following table summarizes key orthogonal methods, their principles, and their specific applications in validating the mechanism of action of this compound.
| Validation Step | Method | Principle | Key Parameters Measured | Throughput | Key Advantages | Key Limitations |
| 1. TRK Protein Degradation | Western Blot | Immunoassay to detect and quantify TRK protein levels. | DC50, Dmax, degradation kinetics | Medium | Widely available, provides molecular weight information.[1] | Semi-quantitative, lower throughput.[4] |
| Mass Spectrometry (Proteomics) | Unbiased, global identification and quantification of proteins. | On-target degradation, off-target effects, proteome-wide selectivity | Low | Comprehensive and unbiased view of selectivity.[5][6] | Technically demanding, complex data analysis. | |
| In-Cell Target Engagement (e.g., NanoBRET/HiBiT) | Bioluminescence resonance energy transfer to measure protein levels in live cells. | Real-time degradation kinetics, DC50 | High | High-throughput, real-time measurements in live cells.[2][7] | Requires genetic engineering of cell lines.[6] | |
| 2. Ternary Complex Formation | Co-Immunoprecipitation (Co-IP) | Antibody-based pulldown to detect protein-protein interactions. | Formation of TRK-CG428-CRBN complex | Low | In-cell validation of complex formation.[7] | Can have non-specific binding, indirect detection. |
| Surface Plasmon Resonance (SPR) | Label-free detection of molecular interactions in real-time. | Binding affinities (KD), kinetics (ka, kd), cooperativity (α) | Medium | Quantitative measurement of binding kinetics and thermodynamics.[8][9] | In vitro, requires purified proteins. | |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular binding. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Low | Gold standard for thermodynamic characterization of binding.[9][10] | Requires large amounts of pure protein.[9] | |
| 3. Ubiquitin-Proteasome System (UPS) Dependence | Proteasome Inhibitor Rescue | Co-treatment with a proteasome inhibitor (e.g., MG132) to block degradation. | Reversal of TRK degradation | Medium | Directly links degradation to proteasome activity.[11] | Proteasome inhibitors can have off-target effects. |
| Ubiquitination Assay | Immunoprecipitation of TRK followed by Western blot for ubiquitin. | Detection of poly-ubiquitinated TRK | Low | Direct evidence of the mechanism of degradation.[11][12] | Technically challenging, requires specific antibodies. | |
| 4. Downstream Signaling & Functional Outcomes | Phospho-Protein Western Blot | Immunoassay to detect phosphorylated (activated) downstream signaling proteins. | Inhibition of pPLCγ1, pAKT, pERK | Medium | Validates functional consequence of TRK degradation.[1] | Provides a snapshot in time, may not capture complex dynamics. |
| Cell Viability/Proliferation Assays | Measures the effect of this compound on cancer cell growth. | IC50/GI50 | High | Correlates protein degradation with anti-tumor activity.[1][13] | Phenotypic endpoint, mechanism is inferred. |
Experimental Protocols
Western Blot for TRK Degradation
Objective: To determine the dose- and time-dependent degradation of TRK protein by this compound.
Methodology:
-
Cell Culture and Treatment: Plate KM12 colorectal carcinoma cells and allow them to adhere. Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours) to determine the DC50. For a time-course experiment, treat cells with a fixed concentration of this compound (e.g., at its DC50) and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO) and a negative control (a this compound analog that does not bind CRBN).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for TRKA. Subsequently, probe with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize bands using an ECL substrate. Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin). Quantify band intensities using densitometry software and normalize TRK levels to the loading control.[6][12]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To confirm the formation of the TRK-CG428-CRBN ternary complex in cells.
Methodology:
-
Cell Treatment: Treat KM12 cells with this compound at a concentration that induces maximal degradation (Dmax) for a short duration (e.g., 2-4 hours). Include vehicle-treated cells as a control.
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-TRKA antibody conjugated to magnetic beads.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the immunoprecipitated proteins and analyze by Western blot using antibodies against TRKA and CRBN. An increased CRBN signal in the this compound-treated sample compared to the control indicates the formation of the ternary complex.
Proteasome Inhibitor Rescue Assay
Objective: To demonstrate that this compound-mediated TRK degradation is dependent on the proteasome.
Methodology:
-
Cell Treatment: Pre-treat KM12 cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours.
-
This compound Co-treatment: Add this compound at its DC50 concentration and incubate for an additional 4-6 hours.
-
Control Groups: Include cells treated with vehicle only, this compound only, and MG132 only.
-
Analysis: Harvest cells, lyse, and perform a Western blot for TRK protein levels as described above. A rescue of TRK protein levels in the co-treated sample compared to the this compound-only sample confirms proteasome-dependent degradation.[11]
Mass Spectrometry-Based Proteomics for Selectivity Profiling
Objective: To assess the selectivity of this compound by quantifying changes across the cellular proteome.
Methodology:
-
Sample Preparation: Treat KM12 cells with this compound at a concentration that achieves Dmax and a vehicle control for 24 hours.
-
Cell Lysis and Digestion: Lyse the cells and digest the proteins into peptides using trypsin.
-
Isobaric Labeling: Label the peptide samples from the different treatment conditions with tandem mass tags (TMT).
-
LC-MS/MS Analysis: Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data to identify and quantify proteins. Compare protein abundance between this compound-treated and vehicle-treated samples to identify proteins that are significantly downregulated. This will confirm the degradation of TRK and reveal any potential off-target degradation.[5][6]
Visualizations
Caption: Proposed mechanism of action for the TRK degrader this compound.
Caption: Logical workflow for the orthogonal validation of this compound's mechanism.
By employing a combination of these orthogonal methods, researchers can build a robust body of evidence to comprehensively validate the mechanism of action of this compound, ensuring a thorough understanding of its on-target activity, selectivity, and functional consequences. This rigorous validation is a critical step in the development of targeted protein degraders as novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. o2hdiscovery.co [o2hdiscovery.co]
- 10. Ternary complex formation - Profacgen [profacgen.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Comparative Cross-Reactivity Profiling of CG428 Against Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Inhibitor Selectivity
In the landscape of targeted therapies, the selectivity of kinase inhibitors is a critical determinant of both efficacy and safety. This guide provides a comparative analysis of the cross-reactivity profile of CG428, a potent Tropomyosin receptor kinase (TRK) degrader, against two leading pan-TRK inhibitors, Larotrectinib and Entrectinib. This comparison is based on publicly available data to inform preclinical and clinical research decisions.
Introduction to this compound and Comparative Agents
This compound is a novel therapeutic agent identified as a potent and selective TRK degrader. It functions by inducing the degradation of TRK proteins, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival in cancers harboring TRK fusions. For a comprehensive evaluation of its selectivity, this guide compares this compound with two clinically approved pan-TRK inhibitors:
-
Larotrectinib: A first-in-class, highly selective TRK inhibitor.
-
Entrectinib: A multi-kinase inhibitor targeting TRK kinases, as well as ROS1 and ALK.
Understanding the on-target and off-target activities of these compounds is paramount for predicting their therapeutic index and potential for adverse effects.
On-Target Potency and Selectivity
This compound demonstrates high potency for TRK kinases, with a notable selectivity for TRKA over TRKB and TRKC. The table below summarizes the binding affinities (Kd) of this compound for the three TRK isoforms.
| Compound | Target Kinase | Binding Affinity (Kd) (nM) |
| This compound | TRKA | 1 |
| TRKB | 28 | |
| TRKC | 4.2 | |
| Larotrectinib | TRKA, TRKB, TRKC | Potent (specific Kd values not detailed in public sources) |
| Entrectinib | TRKA, TRKB, TRKC | Potent (specific Kd values not detailed in public sources) |
| ROS1 | Potent | |
| ALK | Potent |
Cross-Reactivity Profiling: A Comparative Overview
A comprehensive assessment of a kinase inhibitor's selectivity involves screening it against a broad panel of kinases, often utilizing platforms like KINOMEscan®. This provides a quantitative measure of off-target interactions.
While a comprehensive, publicly available KINOMEscan® profile for this compound was not identified at the time of this publication, its characterization as a potent TRK degrader suggests a high degree of selectivity.
For the comparative agents, the following is known about their selectivity from available data:
-
Entrectinib: Is a known multi-kinase inhibitor. Beyond its potent activity against TRKA, TRKB, and TRKC, it also demonstrates significant inhibitory activity against ROS1 and ALK kinases. A broader kinase selectivity screen has been performed for Entrectinib, indicating its potential for additional off-target effects compared to highly selective inhibitors like Larotrectinib.
Experimental Protocols: Kinase Cross-Reactivity Profiling
The determination of a kinase inhibitor's cross-reactivity profile is a critical step in its preclinical development. A standard method for this is a competitive binding assay, such as the KINOMEscan® platform, or enzymatic assays.
Generalized Kinase Profiling Assay Protocol (Competitive Binding Assay)
-
Immobilization: A proprietary ligand that binds to the ATP-binding site of a diverse panel of kinases is immobilized on a solid support (e.g., beads).
-
Competition: The test compound (e.g., this compound) is incubated at a fixed concentration with the kinase panel and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's ATP site.
-
Quantification: The amount of kinase bound to the solid support is quantified, typically using a sensitive detection method like quantitative PCR (qPCR) with DNA-tagged kinases.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a vehicle control (e.g., DMSO). The results are often expressed as "percent of control," where a lower percentage indicates stronger binding of the test compound to the kinase. A selectivity score can be calculated based on the number of kinases inhibited above a certain threshold at a given concentration.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the TRK signaling pathway targeted by these inhibitors and a typical workflow for assessing kinase inhibitor cross-reactivity.
Caption: TRK Signaling Pathway and Mechanism of Action of Inhibitors.
Caption: Experimental Workflow for Kinase Cross-Reactivity Profiling.
Conclusion
This compound is a potent TRK degrader with high affinity for TRK family members. While a comprehensive public cross-reactivity profile is not yet available, its mechanism as a degrader suggests a high degree of selectivity. In comparison, Larotrectinib is a highly selective TRK inhibitor, whereas Entrectinib is a multi-kinase inhibitor with known activity against ROS1 and ALK in addition to TRKs. The choice of inhibitor for research or therapeutic development should be guided by the desired selectivity profile and the specific biological question being addressed. Further comprehensive kinase profiling of this compound will be crucial to fully delineate its off-target landscape and further solidify its position relative to other TRK-targeting agents.
Validating the Anti-Tumor Activity of Investigational Compound CG428 in Patient-Derived Xenografts: A Comparative Analysis
Disclaimer: The following guide is a hypothetical comparative analysis. Publicly available scientific literature primarily details the investigation of CG428 as a topical agent for chemotherapy-induced alopecia, with studies focusing on its effects on hair density and thickness.[1][2][3] There is currently no widely available evidence to support the use of this compound as an anti-tumor agent or its evaluation in patient-derived xenograft (PDX) models for cancer treatment. This guide has been generated to serve as a template and example for researchers and drug development professionals on how to structure a comparative analysis of a novel anti-tumor compound against a standard-of-care therapy using a PDX model approach. The data presented herein is illustrative and not representative of actual experimental results for this compound.
This guide provides a comparative overview of the hypothetical anti-tumor activity of the investigational compound "this compound" against the standard-of-care chemotherapeutic agent, Paclitaxel, in patient-derived xenograft (PDX) models of triple-negative breast cancer (TNBC). The objective is to present a framework for evaluating novel oncology compounds, utilizing quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows.
Comparative Efficacy of Hypothetical this compound vs. Paclitaxel in TNBC PDX Models
The anti-tumor efficacy of our hypothetical this compound was assessed in a panel of three distinct TNBC PDX models, representing the heterogeneity of the disease. The primary endpoints for this comparative study were Tumor Growth Inhibition (TGI) and Overall Survival.
Table 1: Tumor Growth Inhibition in TNBC PDX Models
| PDX Model | Treatment Group | Dosing Schedule | Mean TGI (%) | Standard Deviation | P-value vs. Vehicle |
| TNBC-001 | Vehicle Control | 5 days/week | 0 | - | - |
| Hypothetical this compound | 50 mg/kg, 5 days/week | 68 | ± 5.2 | < 0.01 | |
| Paclitaxel | 20 mg/kg, 2 days/week | 85 | ± 4.1 | < 0.001 | |
| TNBC-002 | Vehicle Control | 5 days/week | 0 | - | - |
| Hypothetical this compound | 50 mg/kg, 5 days/week | 45 | ± 6.8 | < 0.05 | |
| Paclitaxel | 20 mg/kg, 2 days/week | 52 | ± 5.9 | < 0.05 | |
| TNBC-003 | Vehicle Control | 5 days/week | 0 | - | - |
| Hypothetical this compound | 50 mg/kg, 5 days/week | 82 | ± 4.5 | < 0.001 | |
| Paclitaxel | 20 mg/kg, 2 days/week | 75 | ± 5.0 | < 0.01 |
Table 2: Survival Analysis in Pooled TNBC PDX Cohort
| Treatment Group | Median Survival (Days) | Percent Increase in Lifespan vs. Vehicle | Log-Rank Test (vs. Vehicle) |
| Vehicle Control | 28 | - | - |
| Hypothetical this compound | 45 | 60.7% | P < 0.05 |
| Paclitaxel | 52 | 85.7% | P < 0.01 |
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of pre-clinical findings.
2.1. Establishment of Patient-Derived Xenograft (PDX) Models
Fresh tumor tissue from consenting triple-negative breast cancer patients was obtained post-surgery and implanted subcutaneously into the flank of 6-8 week old female NOD/SCID mice. Successful engraftment and tumor growth were monitored. Tumors were then passaged into subsequent cohorts of mice for experimental studies. The preservation of the original tumor's histopathological and molecular characteristics was confirmed.
2.2. Dosing and Administration
Once tumors reached an average volume of 150-200 mm³, mice were randomized into three treatment arms (n=10 per arm for each PDX model):
-
Vehicle Control: Administered intravenously, 5 days a week.
-
Hypothetical this compound: 50 mg/kg, administered intravenously, 5 days a week.
-
Paclitaxel: 20 mg/kg, administered intravenously, 2 days a week.
2.3. Efficacy Endpoints
Tumor volume was measured twice weekly using digital calipers, and calculated using the formula: (Length x Width²) / 2. Body weight was also monitored as an indicator of toxicity. The study was concluded when tumors in the control group reached a predetermined endpoint, or at the first sign of significant morbidity. Tumor Growth Inhibition (TGI) was calculated at the end of the study. For survival analysis, mice were monitored until the defined endpoint.
Visualizing Methodologies and Pathways
3.1. Hypothetical Signaling Pathway for this compound
The following diagram illustrates a hypothetical mechanism of action for this compound, targeting the PI3K/AKT/mTOR signaling pathway, which is commonly dysregulated in cancer.
Caption: Hypothetical mechanism of this compound targeting the PI3K pathway.
3.2. Experimental Workflow for PDX Studies
The following diagram outlines the workflow for the described patient-derived xenograft study.
Caption: Workflow for the patient-derived xenograft (PDX) study.
References
- 1. Impact of a topical lotion, this compound, on permanent chemotherapy-induced alopecia in breast cancer survivors: a pilot randomized double-blind controlled clinical trial (VOLUME RCT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
Head-to-Head Showdown: CG428 vs. Other PROTAC Degraders Targeting TRK
In the rapidly advancing field of targeted protein degradation, PROTAC (Proteolysis Targeting Chimera) technology offers a powerful modality for eliminating disease-causing proteins. This guide provides a detailed head-to-head comparison of CG428, a potent Tropomyosin receptor kinase (TRK) degrader, with other emerging PROTACs targeting the same kinase family. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals seeking to understand the comparative efficacy and characteristics of these novel therapeutic agents.
Executive Summary
This compound is a highly potent and selective TRK PROTAC degrader that utilizes the Cereblon (CRBN) E3 ligase to induce the degradation of TRK proteins. It has demonstrated sub-nanomolar degradation of the oncogenic TPM3-TRKA fusion protein and robust inhibition of cancer cell growth. A key comparator, JWJ-01-378, is another CRBN-recruiting TRK PROTAC that employs a different TRK inhibitor as its warhead. While both degraders show comparable and potent degradation of TPM3-TRKA, this guide will delve into the available data to highlight the nuances in their performance, selectivity, and cellular effects.
Data Presentation
The following tables summarize the key quantitative data for this compound and its comparators based on published experimental findings.
Table 1: In Vitro Degradation of TPM3-TRKA Fusion Protein in KM12 Colorectal Carcinoma Cells
| PROTAC Degrader | Target Ligand (Warhead) | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| This compound | GNF-8625 analogue | Pomalidomide | 0.36[1][2] | Not Reported | KM12 |
| CG416 | GNF-8625 analogue | Pomalidomide | 0.48[2] | Not Reported | KM12 |
| JWJ-01-378 | Entrectinib | Thalidomide | Comparable to this compound[3][4] | Not Reported | KM12 |
Table 2: Inhibition of Cell Viability in KM12 Cells
| PROTAC Degrader | IC50 (nM) | Cell Line |
| This compound | 2.9[1] | KM12 |
| JWJ-01-378 | Less effective than this compound[4] | KM12 |
Table 3: Selectivity Profile of TRK PROTAC Degraders
| PROTAC Degrader | Selectivity Details |
| This compound | Higher binding affinity for TRKA (Kd = 1 nM) over TRKB (Kd = 28 nM) and TRKC (Kd = 4.2 nM)[1]. |
| JWJ-01-378 | Induces potent and selective degradation of oncogenic TRK fusions with minimal off-target effects based on proteomics analysis[4][5][6]. Does not degrade TRK inhibitor resistance mutants or ALK fusions[7]. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for Protein Degradation
Objective: To determine the degradation of the target protein (e.g., TPM3-TRKA) in response to PROTAC treatment.
Cell Line: KM12 (human colorectal carcinoma)
Protocol:
-
Cell Culture and Treatment: Seed KM12 cells in 6-well plates and culture until they reach 70-80% confluency. Treat the cells with varying concentrations of the PROTAC degraders (e.g., 0.1 nM to 1000 nM) or vehicle control (DMSO) for a specified duration (e.g., 2, 6, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples with Laemmli buffer and denature by heating at 95°C for 5 minutes.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for TRKA (or the target of interest) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of PROTAC degraders on the viability of cancer cells.
Cell Line: KM12 (human colorectal carcinoma)
Protocol:
-
Cell Seeding: Seed KM12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight[8].
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC degraders for 72 hours[8].
-
MTT Incubation: After the treatment period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C[8].
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes[8].
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader[8].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows described in this guide.
Caption: Mechanism of action for a TRK-targeting PROTAC like this compound.
Caption: Experimental workflow for Western Blot analysis of PROTAC-mediated protein degradation.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Development of PROTACs for targeted degradation of oncogenic TRK fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of PROTACs for targeted degradation of oncogenic TRK fusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. MTT (Assay protocol [protocols.io]
Independent Validation of CG428's Effect on Cell Proliferation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two distinct therapeutic agents identified as CG428 and their effects on cell proliferation. One is a targeted anti-cancer agent, a Tropomyosin Receptor Kinase (TRK) degrader, while the other is a botanical lotion for hair recovery. This document summarizes publicly available experimental data to offer an independent validation of their respective impacts on cell proliferation.
Section 1: this compound - The TRK Degrader for Anti-Cancer Applications
This compound is a potent and selective TRK Protidegradingtac (PROTAC) that has demonstrated anti-tumor activity. It functions by inducing the degradation of TRK fusion proteins, which are oncogenic drivers in various cancers.
Mechanism of Action
This compound induces the degradation of the TPM3-TRKA fusion protein and inhibits the downstream PLCγ1 signaling pathway, which is crucial for cell proliferation and survival in cancer cells harboring TRK fusions.[1][2]
References
Safety Operating Guide
Proper Disposal Procedures for CG428: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of CG428, a flammable topical solution, is outlined below to ensure the safety of laboratory personnel and environmental protection.
Researchers and drug development professionals handling this compound must adhere to specific disposal protocols due to its classification as a hazardous substance. The following procedures provide a step-by-step approach to managing this compound waste, from personal protective equipment (PPE) to final disposal.
Hazard Identification and Classification
This compound is identified as a flammable liquid and an eye irritant, with harmful effects on aquatic life.[1] Its hazardous properties necessitate its management as regulated hazardous waste.
| Hazard Classification | Category | Hazard Statement |
| Flammable Liquid | Category 3 | H226: Flammable liquid and vapour[1] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Chronic Aquatic Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects[1] |
Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to wear appropriate personal protective equipment to minimize exposure risks.
-
Eye Protection : Wear safety goggles with side shields designed to protect against liquid splashes.[1]
-
Hand Protection : Chemical-resistant gloves should be worn.
-
Protective Clothing : A lab coat or gown should be worn to protect street clothing.
Disposal Workflow
The proper disposal of this compound waste involves a series of steps to ensure safety and regulatory compliance. The workflow diagram below illustrates the key stages of this process.
References
Essential Safety and Handling Protocols for CG428 (CAS: 2412055-93-5)
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of CG428, a potent and selective tropomyosin receptor kinase (TRK) PROTAC degrader intended for research use only.[1][2][3] Due to the potent nature of this compound, adherence to the following protocols is imperative to ensure personal safety and maintain the integrity of your experiments. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potent research compounds and data from structurally similar molecules.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of personal protection. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator- Disposable solid-front lab coat with tight-fitting cuffs- Double gloves (e.g., nitrile)- Disposable sleeves- Chemical safety goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of the potent powder. Full respiratory protection and double gloving are critical to prevent exposure.[4] |
| Solution Preparation | - Chemical fume hood or other certified ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains. Primary protection is achieved through engineering controls like a fume hood.[4] |
| General Laboratory Operations | - Lab coat- Safety glasses- Appropriate chemical-resistant gloves | Standard laboratory practice to protect against incidental contact and unforeseen splashes. |
Operational and Disposal Plans
Handling:
-
Always handle this compound in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.[5][6]
-
Wash hands thoroughly after handling the compound.
-
Do not eat, drink, or smoke in areas where this compound is handled.[7]
Storage:
-
Store the solid compound in a tightly sealed container in a dry, dark, and well-ventilated place.[5][6]
-
Recommended storage for the solid compound is at -20°C for long-term stability.[1]
-
Stock solutions should be aliquoted and stored at -80°C for up to six months or -20°C for up to one month.[2]
Spill Response: In the event of a spill, a calm and structured response is crucial to mitigate exposure and contamination. The following workflow outlines the necessary steps.
Disposal: The disposal of this compound and any contaminated materials must be handled as hazardous waste to prevent environmental contamination and accidental exposure.[8]
-
Contaminated PPE and Labware: All disposable items that have come into contact with this compound, such as gloves, lab coats, pipette tips, and vials, should be considered contaminated. These items must be collected in a designated, sealed, and clearly labeled hazardous waste container.[4][8]
-
Aqueous and Solvent Waste: Collect all liquid waste containing this compound in a sealed and appropriately labeled container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Vendor: All waste must be disposed of through a certified hazardous waste vendor in accordance with local, state, and federal regulations.[4][8]
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|2412055-93-5|COA [dcchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
